Dirlotapide
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2007 and has 1 investigational indication.
structure in first source
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
481658-94-0 |
|---|---|
Fórmula molecular |
C40H33F3N4O3 |
Peso molecular |
674.7 g/mol |
Nombre IUPAC |
N-[(1S)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethyl]-1-methyl-5-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]indole-2-carboxamide |
InChI |
InChI=1S/C40H33F3N4O3/c1-46(25-26-11-5-3-6-12-26)39(50)36(28-13-7-4-8-14-28)45-38(49)35-24-29-23-31(21-22-34(29)47(35)2)44-37(48)33-16-10-9-15-32(33)27-17-19-30(20-18-27)40(41,42)43/h3-24,36H,25H2,1-2H3,(H,44,48)(H,45,49)/t36-/m0/s1 |
Clave InChI |
TUOSYWCFRFNJBS-BHVANESWSA-N |
SMILES isomérico |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)N[C@@H](C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |
SMILES canónico |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)C=C1C(=O)NC(C5=CC=CC=C5)C(=O)N(C)CC6=CC=CC=C6 |
Apariencia |
Solid powder |
Otros números CAS |
481658-94-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-((4'-trifluoromethyl-biphenyl-2-carbonyl)-amino)-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide dirlotapide |
Origen del producto |
United States |
Foundational & Exploratory
Dirlotapide's In Vitro Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dirlotapide is a selective inhibitor of the microsomal triglyceride transfer protein (MTP), a key enzyme in the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the intestine and liver.[1][2][3] Its primary mechanism of action involves the direct inhibition of MTP, leading to a reduction in the absorption of dietary fats.[4][5] In vitro studies have been fundamental in elucidating this mechanism, demonstrating this compound's potent activity in relevant cell-based and biochemical assays. This guide provides a detailed overview of the in vitro methodologies used to characterize this compound's core mechanism of action, presents available quantitative data, and visualizes the key pathways and experimental workflows.
Core Mechanism: Microsomal Triglyceride Transfer Protein (MTP) Inhibition
This compound functions as a potent and selective inhibitor of MTP.[6] MTP is an intracellular lipid transfer protein located in the endoplasmic reticulum of hepatocytes and enterocytes.[1][2][3] Its primary role is to facilitate the lipidation of ApoB, a crucial step in the formation of chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[7] By inhibiting MTP, this compound effectively blocks the assembly and subsequent secretion of these triglyceride-rich lipoproteins.[5]
In Vitro Potency
While specific IC50 values from primary literature are not publicly available, one key study describes this compound as demonstrating "excellent potency" against the MTP enzyme in both human hepatoma (HepG2) cells and primary canine hepatocytes.[6] This indicates a direct and powerful inhibitory effect on the target protein in relevant in vitro systems.
Key In Vitro Assays for Characterizing this compound's Activity
The following sections detail the experimental protocols for the key in vitro assays used to investigate the mechanism of action of MTP inhibitors like this compound.
Microsomal Triglyceride Transfer Protein (MTP) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the lipid transfer activity of MTP.
Experimental Protocol:
-
Preparation of MTP: MTP can be isolated from the microsomal fraction of liver or intestinal homogenates or, more commonly, recombinant MTP is used for higher purity and consistency.
-
Preparation of Donor and Acceptor Vesicles:
-
Donor vesicles are prepared containing a fluorescently labeled triglyceride (e.g., NBD-triolein).
-
Acceptor vesicles (liposomes) are prepared without the fluorescent label.
-
-
Assay Procedure:
-
MTP, donor vesicles, and acceptor vesicles are incubated together in a suitable buffer system.
-
This compound, at varying concentrations, is added to the reaction mixture.
-
The transfer of the fluorescent triglyceride from the donor to the acceptor vesicles is monitored over time by measuring the increase in fluorescence resonance energy transfer (FRET) or by separating the vesicles and quantifying the fluorescence in the acceptor vesicle fraction.
-
-
Data Analysis: The rate of triglyceride transfer is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of MTP activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for MTP Inhibition Assay
Caption: Workflow for a biochemical MTP inhibition assay.
Apolipoprotein B (ApoB) Secretion Assay
This cell-based assay determines the effect of this compound on the secretion of ApoB, the primary structural protein of chylomicrons and VLDL. Human hepatoma HepG2 cells or the human intestinal cell line Caco-2 are commonly used models.[8][9]
Experimental Protocol:
-
Cell Culture: HepG2 or Caco-2 cells are cultured to confluence in appropriate media. For Caco-2 cells, differentiation into an enterocyte-like phenotype is often induced by culturing for an extended period.[8]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for ApoB synthesis and secretion.
-
Sample Collection: The culture medium is collected, and the cells are lysed to obtain the intracellular fraction.
-
Quantification of ApoB: The concentration of ApoB in the culture medium and cell lysates is quantified using an enzyme-linked immunosorbent assay (ELISA) or by Western blotting.[10]
-
Data Analysis: The amount of secreted ApoB is normalized to the total protein concentration in the cell lysate. The effect of this compound is expressed as the percentage of inhibition of ApoB secretion compared to the vehicle control.
Signaling Pathway: this compound's Effect on ApoB Secretion
Caption: this compound inhibits MTP, blocking ApoB lipidation and lipoprotein secretion.
Triglyceride Synthesis and Secretion Assay
This assay measures the impact of this compound on the synthesis and secretion of triglycerides in a cellular model.
Experimental Protocol:
-
Cell Culture and Treatment: Similar to the ApoB secretion assay, HepG2 or Caco-2 cells are cultured and treated with this compound.
-
Radiolabeling: A radiolabeled lipid precursor, such as [³H]-oleic acid or [¹⁴C]-glycerol, is added to the culture medium.
-
Incubation: Cells are incubated to allow for the uptake of the precursor and its incorporation into newly synthesized triglycerides.
-
Lipid Extraction: Lipids are extracted from both the cells (intracellular) and the culture medium (secreted) using a method like the Folch extraction.
-
Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spots corresponding to triglycerides are scraped, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of radiolabeled triglyceride in the secreted fraction is calculated as a percentage of the total synthesized triglyceride (intracellular + secreted). The inhibitory effect of this compound is determined relative to the vehicle control.
Secondary In Vitro Mechanism: Satiety Signaling
In addition to its direct effect on fat absorption, this compound is thought to induce a satiety signal, leading to reduced food intake.[1][2][3] This is hypothesized to be mediated by the increased release of peptide YY (PYY), a gut hormone that promotes satiety, from enteroendocrine L-cells in response to the accumulation of lipids within the enterocytes.[1][2]
In Vitro PYY Secretion Assay
Experimental Protocol:
-
Cell Culture: Enteroendocrine cells are cultured in appropriate media.
-
Co-culture or Conditioned Media: To mimic the in vivo environment, these cells could be co-cultured with Caco-2 cells treated with this compound and lipids, or treated with conditioned media from such Caco-2 cultures.
-
Direct Treatment: Alternatively, the enteroendocrine cells could be directly treated with this compound and a lipid source to assess for any direct effects.
-
Incubation and Sample Collection: After a defined incubation period, the culture medium is collected.
-
PYY Quantification: The concentration of PYY in the medium is measured using a specific ELISA or radioimmunoassay (RIA).
-
Data Analysis: The amount of secreted PYY is compared between the different treatment groups and the control.
Logical Relationship: this compound's Effect on Satiety
Caption: Proposed pathway for this compound-induced satiety.
Quantitative Data Summary
The available quantitative data from in vitro studies on this compound is limited in the public domain. The following table summarizes the key findings, with the understanding that specific numerical values for IC50 are not consistently reported in the reviewed literature.
| Assay | Cell Line/System | Key Finding | Reference |
| MTP Inhibition | HepG2, Canine Hepatocytes | "Excellent potency" | [6] |
| ApoB Secretion | HepG2 | Potent inhibition | [6] |
| Triglyceride Secretion | Caco-2, HepG2 | Expected to be potently inhibited | |
| PYY Secretion | Enteroendocrine cells | Hypothesized to be increased | [1][2] |
Conclusion
The in vitro mechanism of action of this compound is centered on its potent and selective inhibition of microsomal triglyceride transfer protein. This has been demonstrated through a series of biochemical and cell-based assays that measure MTP activity and the downstream effects on apolipoprotein B and triglyceride secretion. While the in vivo consequences of this compound treatment, particularly the reduction in food intake, are well-documented, further in vitro studies would be beneficial to fully elucidate the direct cellular mechanisms linking intracellular lipid accumulation to satiety hormone release. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of metabolic disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologic activity of this compound, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (this compound), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The assembly and secretion of apolipoprotein B-containing lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 cells as a model for intestinal lipoprotein synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apolipoprotein B Secretion Assay from Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Dirlotapide on Apolipoprotein B Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dirlotapide, a selective inhibitor of the microsomal triglyceride transfer protein (MTP), primarily targets the intestine to modulate lipid metabolism. Its primary therapeutic application has been in canine obesity management. The core mechanism of this compound involves the inhibition of MTP, a critical intracellular chaperone protein responsible for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins. This inhibition leads to a dual effect: a reduction in the intestinal absorption of dietary fats and a potent satiety signal, collectively contributing to weight loss. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, its quantitative effects on ApoB secretion, and detailed experimental protocols for studying its activity.
Introduction
Apolipoprotein B is the primary structural protein of chylomicrons and very-low-density lipoproteins (VLDL), which are responsible for the transport of dietary and endogenously synthesized triglycerides, respectively. The assembly and secretion of these lipoproteins are complex processes, with the microsomal triglyceride transfer protein (MTP) playing a pivotal role.[1] MTP facilitates the lipidation of nascent ApoB in the endoplasmic reticulum, a rate-limiting step in lipoprotein production.[1]
This compound is a potent inhibitor of MTP with a notable selectivity for the intestine over the liver.[1][2] This gut-selective action minimizes the potential for hepatic steatosis, a concern with non-selective MTP inhibitors. By inhibiting intestinal MTP, this compound effectively reduces the formation and secretion of chylomicrons, the lipoproteins that transport dietary fats into the circulation.[2] This not only decreases fat absorption but also leads to an accumulation of lipids within enterocytes, triggering a satiety signal through the release of the gut hormone Peptide YY (PYY).
Mechanism of Action
This compound's primary molecular target is the microsomal triglyceride transfer protein. The inhibition of MTP disrupts the normal assembly of ApoB-containing lipoproteins in the endoplasmic reticulum of enterocytes and hepatocytes.
Inhibition of Apolipoprotein B-Containing Lipoprotein Assembly
The assembly of both chylomicrons (containing ApoB-48) in the intestine and VLDL (containing ApoB-100) in the liver is critically dependent on MTP. This compound's inhibition of MTP blocks the transfer of triglycerides to the nascent ApoB polypeptide, preventing the formation of mature, lipid-rich lipoproteins. This leads to a reduction in the secretion of both chylomicrons and VLDL.
Enterohormonal Satiety Signal
A significant contributor to this compound's efficacy in weight management is its effect on appetite. The inhibition of chylomicron secretion leads to an accumulation of triglycerides within the enterocytes of the small intestine. This intracellular lipid accumulation is sensed by the enteroendocrine L-cells, which then secrete Peptide YY (PYY). PYY is a gut hormone that acts on the hypothalamus to induce a feeling of satiety, thereby reducing food intake.
Quantitative Data
The inhibitory effect of this compound on ApoB secretion has been quantified in vitro. While specific data for intestinal cell lines is limited, studies on the human hepatoma cell line HepG2 provide valuable insight into its potency.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for ApoB Secretion Inhibition | Human HepG2 | 4 nM |
Clinical studies in dogs have demonstrated the in vivo efficacy of this compound in reducing body weight and affecting lipid parameters.
| Study Parameter | Animal Model | Dosage | Observation | Reference |
| Weight Loss | Obese Beagle Dogs | 0.5 mg/kg initial dose, adjusted based on weight loss | 18.8% total weight loss in 12 weeks | |
| Crude Fat Digestibility | Adult Beagle Dogs | 0.3 mg/kg once daily | 6.16% decrease | |
| Acute Tolerance | Beagle Dogs | Up to 10.0 mg/kg/day for 14 days | Clinically well-tolerated | |
| Margin of Safety | Overweight Beagle Dogs | Up to 2.5 mg/kg/day for 3 months | Clinically well-tolerated |
Experimental Protocols
In Vitro MTP Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds like this compound on MTP.
Methodology:
-
Preparation of Vesicles:
-
Donor Vesicles: Small unilamellar vesicles are prepared containing a fluorescently labeled lipid (e.g., NBD-triolein) at a concentration that causes self-quenching.
-
Acceptor Vesicles: Unlabeled small unilamellar vesicles are prepared.
-
-
MTP Source: MTP can be purified from tissue or obtained from cell lysates (e.g., HepG2 cells).
-
Inhibition Assay:
-
The MTP source is pre-incubated with varying concentrations of this compound (or a vehicle control) in an appropriate buffer.
-
The reaction is initiated by adding the donor and acceptor vesicles.
-
The mixture is incubated at 37°C to allow for MTP-mediated lipid transfer.
-
-
Measurement:
-
The transfer of the fluorescent lipid from the donor to the acceptor vesicles results in a decrease in quenching and an increase in fluorescence intensity.
-
Fluorescence is measured over time using a fluorometer.
-
-
Data Analysis:
-
The rate of lipid transfer is calculated from the increase in fluorescence.
-
The percentage of inhibition at each this compound concentration is determined relative to the vehicle control.
-
The IC₅₀ value is calculated by fitting the data to a dose-response curve.
-
In Vitro Apolipoprotein B Secretion Assay
This protocol describes a method to quantify the effect of this compound on ApoB secretion from cultured cells.
Cell Lines:
-
HepG2 cells: A human hepatoma cell line that secretes ApoB-100.
-
Caco-2 cells: A human colorectal adenocarcinoma cell line that, when differentiated, can secrete ApoB-48 and ApoB-100, mimicking intestinal enterocytes.
Methodology:
-
Cell Culture and Treatment:
-
Cells are cultured to confluency in appropriate media. For Caco-2 cells, differentiation is induced by extended culture time.
-
Cells are then treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24-48 hours).
-
-
Sample Collection:
-
The cell culture medium is collected to measure secreted ApoB.
-
The cells are lysed to measure intracellular ApoB levels and total protein for normalization.
-
-
ApoB Quantification:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A highly sensitive and quantitative method using specific antibodies against ApoB-48 and/or ApoB-100.
-
Western Blotting: A semi-quantitative method to visualize and compare the relative amounts of ApoB in different samples.
-
-
Data Analysis:
-
The concentration of secreted ApoB is normalized to the total cellular protein content.
-
The percentage of inhibition of ApoB secretion at each this compound concentration is calculated relative to the vehicle control.
-
Discussion and Future Directions
This compound's mechanism of action, centered on the inhibition of MTP, provides a targeted approach to modulating lipid metabolism. Its gut-selectivity is a key feature that enhances its safety profile compared to non-selective MTP inhibitors. The dual action of reducing fat absorption and inducing satiety through PYY release makes it an effective agent for weight management.
Future research should focus on several key areas:
-
Detailed Quantification in Intestinal Models: While the IC₅₀ in HepG2 cells is known, further quantitative studies using differentiated Caco-2 cells or primary intestinal organoids would provide more precise data on this compound's potency in its primary target tissue.
-
Elucidation of the PYY Signaling Pathway: A more detailed understanding of the intracellular signaling cascade that links enterocyte lipid accumulation to PYY secretion could reveal further therapeutic targets.
-
Differential Effects on Lipoprotein Subclasses: Investigating the specific impact of this compound on the secretion of chylomicrons (ApoB-48) versus VLDL (ApoB-100) would provide a more nuanced understanding of its metabolic effects.
-
Human Applications: While this compound is approved for canine use, its gut-selective MTP inhibition presents a potentially attractive strategy for managing certain metabolic disorders in humans. Further research into its safety and efficacy in human populations is warranted.
Conclusion
This compound is a potent and selective inhibitor of intestinal microsomal triglyceride transfer protein. Its mechanism of action directly impacts the secretion of apolipoprotein B-containing lipoproteins, leading to reduced fat absorption and a powerful satiety signal. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and potentially expand the therapeutic applications of MTP inhibition.
References
The Pharmacokinetic Profile of Dirlotapide in Canine Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirlotapide, a selective microsomal triglyceride transfer protein (MTP) inhibitor, represents a significant development in the management of canine obesity. Its primary mechanism of action involves the inhibition of MTP in enterocytes, which blocks the assembly and release of lipoproteins into the bloodstream, thereby reducing fat absorption. A key secondary effect, contributing to approximately 90% of its weight-loss efficacy, is a reduction in food intake. This is likely mediated by an increase in the gut hormone Peptide YY (PYY), which induces a feeling of satiety. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in canine models, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized in beagle dogs following both intravenous and oral administration. The data reveals low clearance, a moderate volume of distribution, and low-to-moderate oral bioavailability with a notable food effect.[1] A summary of the key quantitative data is presented below for ease of comparison.
Table 1: Single-Dose Pharmacokinetics of this compound in Beagle Dogs
| Administration Route | Dose (mg/kg) | Fed/Fasted State | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Intravenous | 0.3 | N/A | N/A | N/A | N/A | N/A |
| Oral | 0.05 | Fed | 7.5 | 0.8-2.0 | Varies | 22-41% |
| Oral | 0.3 | Fed | 46 | 0.8-2.0 | Varies | 22-41% |
| Oral | 1.0 | Fed | 97 | 0.8-2.0 | Varies | 22-41% |
| Oral | 0.3 | Fasted | 31 | 0.8-2.0 | Varies | 22% |
Data sourced from King et al. (2007).[2] Note: AUC and Cmax did not increase proportionally with the dose.[1]
Table 2: Additional Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Value | Conditions |
| Plasma Clearance | 7.8 mL/min/kg | Following a 0.3 mg/kg IV dose |
| Volume of Distribution | 1.3 L/kg | Following a 0.3 mg/kg IV dose |
| Elimination Half-Life | 5-18 hours | Increases with dose and repeated dosing |
| Food Effect | 54% higher exposure (AUC) in the fed state | Compared to the fasted state |
| Protein Binding | >99% | In dog plasma |
Data sourced from King et al. (2007) and Drugs.com (2023).[2][3]
Table 3: Repeated-Dose Accumulation of this compound in Beagle Dogs
| Study Duration | Dose (mg/kg) | Mean Accumulation Ratio |
| 14 days | 0.3 | 3.7 |
| 3 months | 0.4-2.5 | 2.0-6.7 (at day 29) |
| 3 months | 0.4-2.5 | 1.3-4.1 (at day 87) |
Data sourced from King et al. (2007).[2]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of this compound pharmacokinetics in canines.
In Vivo Pharmacokinetic Studies in Beagle Dogs
-
Subjects: Healthy adult beagle dogs are typically used in these studies. For safety and tolerance studies, both normal and overweight neutered beagles have been utilized.[4]
-
Housing and Acclimation: Animals are housed in accordance with standard laboratory animal care guidelines and are acclimated to the study conditions before the commencement of the experiment.
-
Drug Administration:
-
Oral Administration: this compound, formulated as an oral solution (5 mg/mL), is administered directly into the dog's mouth or on a small amount of food.[3] Dosing is based on the dog's body weight.
-
Intravenous Administration: For determining absolute bioavailability and intrinsic pharmacokinetic parameters, a sterile solution of this compound is administered via a suitable vein (e.g., cephalic vein).
-
-
Dosing Regimens:
-
Single-Dose Studies: Dogs receive a single oral or intravenous dose of this compound.[1]
-
Repeated-Dose Studies: this compound is administered once daily for a specified period (e.g., 14 days, 3 months, or up to a year).[1][5]
-
Dose Escalation Studies: The initial dose is administered for a set period (e.g., 14 days), after which the dose is increased.[6][7]
-
-
Blood Sample Collection:
-
Serial blood samples are collected from a peripheral vein (e.g., jugular or cephalic) at predetermined time points post-dosing.
-
Blood is collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
-
Data Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life are calculated using non-compartmental analysis.
Bioanalytical Method for this compound Quantification in Canine Plasma (Representative Protocol)
While specific proprietary methods may vary, a typical validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in canine plasma would involve the following steps:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen canine plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing an appropriate internal standard.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used for the separation of small molecules like this compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally used.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is a suitable method for ionizing this compound.
-
Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and product ions of this compound and the internal standard.
-
-
-
Method Validation: The bioanalytical method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes involved in this compound's action and study, the following diagrams are provided.
Caption: Experimental workflow for a typical pharmacokinetic study of this compound in canine models.
References
- 1. The gut hormone peptide YY regulates appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. An Evaluation of this compound (Slentrol®) in Obese and Overweight, Client-owned Dogs in Two Placebo-controlled Clinical Studies in Europe - WSAVA2007 - VIN [vin.com]
- 4. Microsomal transfer protein (MTP) inhibition-a novel approach to the treatment of homozygous hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalysis of lanreotide in dog plasma using liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study of beagle dogs after single subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of this compound to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
Dirlotapide and its Impact on Chylomicron Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirlotapide is a selective inhibitor of the microsomal triglyceride transfer protein (MTP) that has been investigated for its effects on lipid metabolism and weight management.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on the assembly of chylomicrons, the primary lipoproteins responsible for the transport of dietary fats. The document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: MTP Inhibition in the Intestine
This compound's primary pharmacological effect is the inhibition of MTP, an essential intracellular chaperone protein required for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins.[2][3] this compound exhibits a degree of selectivity for MTP in the intestine over the liver.[4][5]
In the enterocytes of the small intestine, MTP facilitates the lipidation of apoB-48, the structural protein of chylomicrons. This process involves the transfer of triglycerides, cholesterol esters, and phospholipids (B1166683) to the nascent apoB-48 polypeptide chain within the endoplasmic reticulum. By inhibiting MTP, this compound disrupts this crucial step, leading to a reduction in the assembly and subsequent secretion of chylomicrons into the lymphatic system and ultimately the bloodstream.[6] This blockade of fat absorption is a key contributor to its overall effect.[3][6]
Impact on Chylomicron Assembly and Beyond: A Dual Mechanism
The inhibition of chylomicron assembly by this compound has two major downstream consequences:
-
Reduced Fat Absorption: The primary and most direct effect is a decrease in the absorption of dietary fats, leading to an increase in fecal fat excretion.[3] This malabsorptive effect contributes to a negative energy balance.
-
Enhanced Satiety: The accumulation of lipids within the enterocytes due to blocked chylomicron secretion is believed to trigger a satiety signal.[6] This is mediated by the increased release of Peptide YY (PYY), an anorexigenic gut hormone, from enteroendocrine L-cells.[4] Elevated circulating PYY levels act on the hypothalamus to reduce appetite and food intake, which is a significant contributor to the weight loss observed with this compound treatment.[3][4]
Quantitative Data from Canine Studies
Clinical studies in obese dogs have provided valuable quantitative data on the effects of this compound.
| Parameter | Dosing Regimen | Results | Reference(s) |
| Weight Loss | Initial dose of 0.05 mg/kg/day, adjusted based on weight loss. | Mean weight loss of 11.8% to 14.0% over 112 days. | [7] |
| Initial dosage of 0.5 mg/kg (10 times the label dose). | High rate of weight loss (3.3% weekly). | [2] | |
| Dose adjustments to produce 1-2% weekly weight loss. | Total weight loss of 18.8% in 12 weeks. | [2] | |
| Fecal Fat | 0.3 mg/kg once daily. | Small but significant decrease in crude fat digestibility (6.16% +/- 2.22%). | [8] |
| Serum Cholesterol | Dose-related decreases observed. | Dose-related decreases in serum cholesterol and HDL levels. | [1] |
| Liver Enzymes (ALT/AST) | Chronic administration. | Dose-related elevations in serum hepatic transaminases. | [1] |
Experimental Protocols
In Vitro MTP Activity Assay (Fluorescent Substrate Method)
This assay measures the triglyceride transfer activity of MTP in a cell-free system.
Materials:
-
Fluorescently labeled triglycerides (e.g., NBD-triolein) as the donor substrate.
-
Unlabeled acceptor vesicles (e.g., liposomes).
-
Source of MTP (e.g., liver microsomes or purified MTP).
-
Assay buffer.
-
This compound or other inhibitors.
-
Fluorescence plate reader.
Procedure:
-
Prepare donor vesicles containing the fluorescently labeled triglyceride.
-
Prepare acceptor vesicles.
-
In a microplate, combine the MTP source, acceptor vesicles, and assay buffer.
-
Add this compound or vehicle control at various concentrations.
-
Initiate the reaction by adding the donor vesicles.
-
Incubate at 37°C.
-
Measure the increase in fluorescence over time, which corresponds to the transfer of the fluorescent triglyceride from the quenched donor vesicles to the acceptor vesicles.
-
Calculate the rate of transfer and the inhibitory concentration (IC50) of this compound.[4][5][9][10][11]
In Vivo Chylomicron Secretion Rate
This protocol measures the rate of appearance of chylomicron triglycerides in the plasma.
Animals:
-
Fasted laboratory animals (e.g., rats, mice).
Procedure:
-
Administer this compound or vehicle control orally.
-
After a set time, administer an oral lipid gavage (e.g., olive oil or a radiolabeled lipid).
-
Collect blood samples at various time points post-gavage.
-
Isolate chylomicrons from the plasma via ultracentrifugation.[12][13][14][15][16][17][18][19]
-
Measure the triglyceride content of the isolated chylomicron fraction.
-
The rate of appearance of chylomicron triglycerides in the plasma is calculated to determine the chylomicron secretion rate.
Fecal Fat Analysis (Van de Kamer Method)
This method quantifies the amount of fat excreted in the feces.
Sample Collection:
-
Collect feces from animals over a defined period (e.g., 24-72 hours) to ensure a representative sample.
Procedure:
-
Homogenize the collected fecal sample.
-
A known weight of the homogenate is saponified with alcoholic potassium hydroxide (B78521).
-
The mixture is acidified to convert the soaps back to free fatty acids.
-
The fatty acids are extracted into an organic solvent (e.g., petroleum ether).
-
An aliquot of the solvent is evaporated, and the residue is titrated with a standardized sodium hydroxide solution.
-
The amount of fat is calculated based on the titration volume.[20][21][22][23]
Visualizations
Caption: this compound's mechanism of action in the enterocyte.
Caption: Experimental workflow for evaluating MTP inhibitors.
Conclusion
This compound effectively reduces chylomicron assembly through the targeted inhibition of intestinal MTP. This primary mechanism, coupled with the secondary effect of PYY-mediated appetite suppression, provides a dual approach to weight management. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and lipid metabolism. Further research into the long-term effects and the intricate details of the PYY signaling pathway will continue to enhance our understanding of this therapeutic strategy.
References
- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A simple, rapid, and sensitive fluorescence assay for microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. This compound, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attributes | Graphviz [graphviz.org]
- 9. roarbiomedical.com [roarbiomedical.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. An improved assay to measure the phospholipid transfer activity of microsomal triglyceride transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of In Vivo VLDL and Chylomicron Secretion | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of In Vivo VLDL and Chylomicron Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new method for the study of chylomicron kinetics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 16. Isolation of Plasma Lipoproteins as a Source of Extracellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Isolation and Analysis of Plasma Lipoproteins by Ultracentrifugation [jove.com]
- 19. eppendorf.com [eppendorf.com]
- 20. An assessment of the Van de Kamer method for estimation of faecal fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A physical chemical study of the van de Kamer method for fecal fat analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of stool fat: comparison of Van de Kamer's and Friedner's methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. publications.tno.nl [publications.tno.nl]
The Gut-Sparing Guardian: An In-Depth Technical Guide to the In Vivo Selectivity of Dirlotapide for Intestinal MTP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Intestinal MTP Selectivity
Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins in both the liver and the small intestine. In the liver, MTP is integral to the formation of very-low-density lipoproteins (VLDL), while in the intestine, it facilitates the assembly of chylomicrons. Systemic inhibition of MTP can effectively lower plasma lipid levels but is often associated with adverse effects such as hepatic steatosis (fatty liver) and elevated liver transaminases.[1][2] Consequently, the development of intestine-specific MTP inhibitors represents a significant therapeutic advancement, offering the potential to modulate fat absorption with a reduced risk of liver-related complications. Dirlotapide was specifically developed as a gut-selective MTP inhibitor for the management of obesity in dogs.[1][3] Its mechanism of action relies on inhibiting the assembly and release of chylomicrons from enterocytes, thereby reducing the absorption of dietary fat.[1][3]
Data Presentation: Evidence for Intestinal Selectivity
While direct, head-to-head in vivo IC50 or Ki values for this compound on canine intestinal versus hepatic MTP are not prominently available in published literature, the biodistribution data from radiolabeled studies provides compelling evidence for its intestinal selectivity.
Table 1: Distribution of [(14)C]this compound in Beagle Dogs Following Oral Administration
| Tissue | Percentage of Administered (14)C Dose | Reference |
| Gastrointestinal Tract | 26% | [4] |
| Liver | 6.0% | [4] |
| Kidney | <1% | [4] |
| Gall Bladder | <1% | [4] |
| Heart | <1% | [4] |
| Brain | <1% | [4] |
Data from a study involving three once-daily oral doses of 0.2 mg/kg [(14)C]this compound to beagle dogs.[4]
The significantly higher concentration of this compound in the gastrointestinal tract compared to the liver strongly supports its localized action within the intestine. This preferential distribution is a key factor in its gut-selective MTP inhibition.
Experimental Protocols
The assessment of this compound's in vivo selectivity for intestinal MTP involves a combination of pharmacokinetic studies and direct measurement of MTP activity in tissue homogenates.
In Vivo Administration and Tissue Collection
A typical experimental workflow to determine tissue-specific MTP inhibition is as follows:
Preparation of Intestinal and Hepatic Microsomes
-
Tissue Homogenization: Samples of small intestine (e.g., duodenum, jejunum) and liver are collected from this compound-treated and control animals. The intestinal mucosa is scraped from the underlying muscle.
-
Buffer: The tissues are homogenized in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 250 mM sucrose (B13894) and 1 mM EDTA) using a Potter-Elvehjem homogenizer.
-
Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction. A common protocol involves an initial low-speed spin to remove nuclei and cell debris, followed by a high-speed ultracentrifugation of the supernatant to pellet the microsomes.
-
Resuspension: The microsomal pellet is resuspended in an appropriate buffer for the MTP activity assay.
MTP Activity Assay
A fluorescence-based assay is a common method for measuring MTP activity.
-
Principle: This assay measures the transfer of a fluorescently labeled lipid substrate (e.g., a triglyceride analogue) from donor vesicles to acceptor vesicles, a process catalyzed by MTP.
-
Reagents:
-
Donor vesicles containing a fluorescent lipid substrate.
-
Acceptor vesicles.
-
Microsomal preparations from intestinal and hepatic tissues.
-
-
Procedure:
-
The microsomal sample is incubated with the donor and acceptor vesicles.
-
The increase in fluorescence, which is proportional to the amount of lipid transferred, is monitored over time using a fluorometer.
-
-
Inhibition Measurement: The MTP activity in samples from this compound-treated animals is compared to that of the vehicle-treated control group to determine the percentage of inhibition.
Signaling Pathways and Mechanism of Action
This compound exerts its effect by directly inhibiting MTP, which plays a pivotal role in the assembly of apoB-containing lipoproteins. The differential impact on the intestine and liver is key to its therapeutic profile.
Intestinal MTP Inhibition and Chylomicron Assembly
In the enterocytes of the small intestine, dietary triglycerides and cholesterol are absorbed and re-esterified. MTP is essential for the lipidation of apoB-48 to form pre-chylomicrons within the endoplasmic reticulum. These nascent lipoproteins are then transported to the Golgi apparatus for further processing and secretion as chylomicrons into the lymph.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, distribution, metabolism, and excretion of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy of Dirlotapide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirlotapide is a selective inhibitor of the microsomal triglyceride transfer protein (MTP) with a primary site of action in the intestine.[1][2] By inhibiting MTP, this compound blocks the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, namely chylomicrons, from enterocytes.[1][2] This leads to a reduction in the absorption of dietary fats. These application notes provide detailed protocols for in vitro models designed to assess the efficacy of this compound and other MTP inhibitors. The described assays focus on three key cellular events: MTP activity, ApoB secretion, and intracellular lipid droplet accumulation. The human colorectal adenocarcinoma cell line, Caco-2, which differentiates into polarized intestinal enterocytes, is the model system for these protocols.
Mechanism of Action: this compound in Enterocytes
This compound's mechanism of action centers on the inhibition of MTP within the endoplasmic reticulum of enterocytes. This inhibition disrupts the lipidation of ApoB-48, a crucial step in the formation of chylomicrons. Consequently, the secretion of these triglyceride-rich lipoproteins into the circulation is diminished, leading to an accumulation of lipids within the enterocytes, often visualized as an increase in lipid droplets.
Key In Vitro Assays
Microsomal Triglyceride Transfer Protein (MTP) Activity Assay
This assay directly measures the inhibitory effect of this compound on MTP's lipid transfer activity. A fluorometric kit is a common and efficient method for this purpose.
Experimental Workflow:
References
Cell-Based Assays for Microsomal Triglyceride Transfer Protein (MTP) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microsomal Triglyceride Transfer Protein (MTP) is a critical intracellular lipid transfer protein essential for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. Its role in lipid metabolism makes it a key therapeutic target for managing hyperlipidemia and associated cardiovascular diseases. This document provides detailed application notes and protocols for various cell-based assays designed to measure MTP activity and screen for potential inhibitors.
Application Note 1: Direct Measurement of MTP Lipid Transfer Activity using a Homogeneous Fluorometric Assay
This assay provides a direct measure of the lipid transfer activity of MTP in cell lysates. It is based on the principle of fluorescence resonance energy transfer (FRET) between a donor and acceptor lipid molecule. The transfer of a fluorescently labeled lipid from a quenched donor vesicle to an unquenched acceptor vesicle by MTP results in an increase in fluorescence, which is proportional to MTP activity. This method is highly sensitive and suitable for high-throughput screening of MTP inhibitors.
Experimental Protocol
1. Materials and Reagents:
-
Cell Line: HepG2 (human liver carcinoma) or Caco-2 (human colorectal adenocarcinoma) cells.
-
MTP Activity Assay Kit: e.g., Roar Biomedical MTP Activity Assay Kit or similar, containing donor particles (vesicles with quenched fluorescent neutral lipid), acceptor particles, and assay buffer.
-
Cell Lysis Buffer: 150 mM NaCl, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, supplemented with protease inhibitors (e.g., 0.5 mM PMSF and 20 µg/ml leupeptin) immediately before use.[1]
-
Microplate Reader: Capable of fluorescence detection at Ex/Em = 465/535 nm.
-
96-well black, clear-bottom microplates.
-
Sonicator.
2. Cell Culture and Lysate Preparation:
-
Culture HepG2 or Caco-2 cells in appropriate media and conditions until confluent.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into ice-cold Cell Lysis Buffer.
-
Sonicate the cell suspension on ice to lyse the cells (e.g., five 5-second bursts at a low power setting).[1]
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
The lysate can be used immediately or stored at -80°C. It is not necessary to centrifuge the lysate to remove cell debris.[1]
3. MTP Activity Assay Procedure:
-
Prepare a master mix of the assay reagents (Assay Buffer, Donor Particles, and Acceptor Particles) according to the kit manufacturer's instructions.
-
Pipette the master mix into the wells of a 96-well plate.
-
Add a standardized amount of cell lysate (e.g., 50-100 µg of protein) to each well to initiate the reaction. For a negative control, add lysis buffer without cell lysate.
-
To test for inhibition, pre-incubate the cell lysate with the test compounds for a specified time before adding to the master mix.
-
Seal the plate and incubate at 37°C for 1-3 hours.
-
Measure the fluorescence intensity at Ex/Em = 465/535 nm using a microplate reader.
4. Data Analysis:
-
Subtract the fluorescence of the negative control from all sample readings.
-
MTP activity can be expressed as the rate of increase in fluorescence over time or as a percentage of the activity of an untreated control.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Quantitative Data: MTP Inhibitor Potency
| MTP Inhibitor | Cell Line | Assay Type | IC50 Value (nM) |
| Lomitapide | HepG2 | ApoB Secretion | ~8 |
| Dirlotapide | - | MTP Activity | ~3 |
| JTT-130 | Caco-2 | ApoB Secretion | ~1.5 |
| CP-346086 | HepG2 | ApoB Secretion | 2.6 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Workflow Diagram
References
Application Notes & Protocols: Screening Dirlotapide Using Animal Models of Diet-Induced Obesity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirlotapide is a selective microsomal triglyceride transfer protein (MTP) inhibitor, developed for the management of obesity in dogs.[1] Its mechanism of action involves blocking the absorption of dietary fats and promoting a satiety signal, making it a significant tool in veterinary weight management programs.[2][3] The screening and evaluation of this compound and similar MTP inhibitors necessitate robust and reliable animal models that accurately replicate the complexities of obesity. Diet-induced obesity (DIO) models in rodents and studies in naturally obese canines are the primary platforms for this research. These models are crucial for assessing the efficacy, safety, and physiological effects of anti-obesity compounds.[4][5]
This document provides detailed application notes and protocols for utilizing DIO animal models in the screening of this compound. It covers the drug's mechanism of action, protocols for inducing obesity, and methodologies for evaluating therapeutic efficacy.
Mechanism of Action of this compound
This compound's primary target is the microsomal triglyceride transfer protein (MTP), an essential enzyme for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the intestine and liver.[1][6]
-
In the Intestine: MTP facilitates the assembly of chylomicrons, which are responsible for transporting dietary triglycerides from the gut into the bloodstream. By inhibiting intestinal MTP, this compound blocks the absorption of fat.[1][2]
-
In the Liver: MTP is also involved in the formation of very low-density lipoproteins (VLDL), the precursors to LDL cholesterol.[7][8]
-
Appetite Suppression: The accumulation of lipids within the enterocytes (intestinal cells) due to MTP inhibition is believed to trigger the release of satiety hormones, such as Peptide YY (PYY), which reduces food intake.[1] This reduction in appetite accounts for the majority of the weight loss effect observed with this compound treatment.[9]
The diagram below illustrates the signaling pathway of this compound.
Animal Models for Diet-Induced Obesity (DIO)
The most common animal models for studying obesity that is not from genetic mutation are diet-induced obesity (DIO) models.[5] These models are advantageous as they closely mimic the development of obesity in humans, which is often linked to the consumption of high-fat, energy-dense diets.[4]
Rodent Models (Mice and Rats)
-
Species and Strains: The C57BL/6 mouse is the most frequently used strain for DIO studies due to its susceptibility to developing obesity, insulin (B600854) resistance, and diabetes on a high-fat diet.[10][11] Sprague-Dawley and Wistar rats are also commonly used outbred stocks.[10]
-
Diet Composition: Obesity is typically induced using high-fat diets (HFDs) where 45% to 60% of the total caloric intake is derived from fat.[5][12] A control group is concurrently fed a standard low-fat chow (e.g., 10% kcal from fat).
-
Induction Period: The duration of HFD feeding varies depending on the research goals but typically ranges from 6 to 20 weeks to establish a clear obese phenotype.[10][13]
Canine Models
While rodent models are invaluable for initial screening, this compound was specifically developed and tested in dogs.[14][15] Studies in canines often use client-owned dogs that are already overweight or obese (e.g., at least 20% over ideal body weight).[2][16] This provides a real-world model for assessing the drug's effectiveness and safety in a clinical setting.
Experimental Protocols
Protocol 1: Induction of Obesity in Rodent Models
This protocol details the steps for inducing obesity in C57BL/6J mice.
-
Animal Selection: Begin with male C57BL/6J mice at 6-8 weeks of age.[10][13] House the animals in a temperature-controlled environment (20-23°C) with a 12-hour light/dark cycle.[13]
-
Acclimation: Allow mice to acclimate for at least one week upon arrival, with free access to standard chow and water.
-
Group Assignment: Randomize mice into two groups based on body weight: a control group and a high-fat diet (HFD) group.
-
Diet Administration:
-
Monitoring:
-
Record body weight and food intake weekly for each animal.[13]
-
Continue the diet for 8-16 weeks, or until the HFD group achieves a significantly higher body weight (typically 15-25% greater) and fat mass compared to the LFD group.
-
-
Confirmation of Obese Phenotype: Before initiating drug screening, confirm the obese phenotype by measuring parameters such as body composition (using DEXA or MRI), fasting blood glucose, and insulin levels.
Protocol 2: this compound Efficacy Screening in DIO Rodents
The following workflow outlines the key steps for evaluating this compound in a DIO rodent model.
-
Animal Groups: Use the DIO mice generated from Protocol 1. Establish at least three groups:
-
Group 1: DIO mice + Vehicle (Control)
-
Group 2: DIO mice + Low-dose this compound
-
Group 3: DIO mice + High-dose this compound
-
-
Drug Administration:
-
Administer this compound or vehicle daily via oral gavage. Dosing for rodents should be determined through dose-ranging studies, but canine clinical doses can serve as a starting point for allometric scaling.[1]
-
The treatment duration is typically 4-8 weeks.
-
-
Efficacy and Safety Measurements:
-
Primary Efficacy: Body weight (weekly), food intake (daily or weekly).[13]
-
Body Composition: Analyze changes in fat mass and lean mass using DEXA at the beginning and end of the study.
-
Fecal Analysis: Collect feces to measure fecal fat content as an indicator of fat malabsorption.[9]
-
Blood Parameters: At termination, collect blood to measure serum triglycerides, cholesterol, glucose, insulin, and liver enzymes (ALT, AST) to assess metabolic health and potential liver toxicity.[2][18]
-
Clinical Observations: Monitor animals daily for any adverse effects such as vomiting, diarrhea, or lethargy, which are known side effects in dogs.[15]
-
Data Presentation: Summary of Key Findings
Quantitative data from preclinical and clinical studies should be summarized for clear interpretation and comparison.
Table 1: Summary of this compound Efficacy in Obese Dogs from Clinical Studies
| Study Reference | Dosing Regimen | Treatment Duration | Mean Weight Loss (this compound) | Mean Weight Loss (Placebo) |
| North American Studies[15] | Initial: 0.05 mg/kg/day, adjusted based on weight loss. | 16 weeks (Weight Loss Phase) | 11.8% - 14.0% | 3.0% - 3.9% |
| European Studies[19] | Initial: 0.05 mg/kg/day, doubled after 14 days, then adjusted. | Up to 28 weeks (Weight Loss Phase) | 14.0% - 15.9% | N/A |
| Labrador Study[20] | Initial: 0.1 mg/kg, adjusted monthly. | 24 weeks | 18.4% - 22.3% | (Weight gain on placebo) |
| Beagle Study[9] | Dose adjusted to achieve 1-2% weekly loss. | 12 weeks | 18.8% | +10.6% (Weight gain) |
Table 2: Common Side Effects of this compound in Dogs
| Side Effect | Frequency / Notes | Reference(s) |
| Emesis (Vomiting) | Most common side effect, typically mild, self-limiting, and decreases over time. | [2][15][19] |
| Diarrhea / Loose Stools | Frequently observed, especially during initial treatment or after dose increases. | [2][15][19] |
| Lethargy | Reported in some dogs, often transient. | [15] |
| Anorexia | Temporary loss of appetite, consistent with the drug's mechanism. | [9][15] |
| Elevated Liver Transaminases | Mild elevations may occur but often resolve spontaneously. | [2][21] |
Table 3: Key Parameters for a Rodent DIO Screening Protocol
| Parameter | Specification / Method |
| Animal Model | C57BL/6J mice, male, 6-8 weeks old at start. |
| Diet Composition | High-Fat Diet (45-60% kcal from fat) vs. Control Diet (10% kcal from fat). |
| Obesity Induction | 8-16 weeks of HFD feeding. |
| Treatment Duration | 4-8 weeks. |
| Primary Endpoints | Body Weight, Food Intake, Body Composition (DEXA). |
| Secondary Endpoints | Fecal Fat Content, Serum Lipids, Glucose Tolerance, Liver Enzymes. |
| Safety Monitoring | Daily clinical observation for adverse events. |
Conclusion
Animal models of diet-induced obesity are indispensable tools for the preclinical evaluation of anti-obesity drugs like this compound. Rodent DIO models offer a controlled and reproducible system for initial screening of efficacy and mechanism of action, while studies in obese canines provide crucial data in the target species. By following standardized protocols for obesity induction and drug evaluation, researchers can generate reliable data to guide the development of novel therapeutic strategies for managing obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 5. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal triglyceride transfer protein (MTP) inhibitors: discovery of clinically active inhibitors using high-throughput screening and parallel synthesis paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. article.imrpress.com [article.imrpress.com]
- 9. Biologic activity of this compound, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. mdpi.com [mdpi.com]
- 12. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. An Evaluation of this compound (Slentrol®) in Obese and Overweight, Client-owned Dogs in Two Placebo-controlled Clinical Studies in Europe - WSAVA2007 - VIN [vin.com]
- 15. Efficacy and safety of this compound in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. mmpc.org [mmpc.org]
- 18. How Do MTP Inhibitors Work? Uses, Side Effects & Drug Names [rxlist.com]
- 19. An evaluation of this compound to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Efficacy and Safety of Slentrol® (this compound), a Novel Microsomal Triglyceride Transfer Protein Inhibitor, Administered Daily for up to 52 Weeks in Overweight Labradors - WSAVA2007 - VIN [vin.com]
- 21. avmajournals.avma.org [avmajournals.avma.org]
Application Notes and Protocols for Measuring Peptide YY (PYY) in Response to Dirlotapide Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Note: Quantification of Peptide YY as a Pharmacodynamic Biomarker for Dirlotapide Treatment
Introduction
This compound is a selective microsomal triglyceride transfer protein (MTP) inhibitor developed for the management of obesity in dogs.[1][2] Its primary mechanism of action involves blocking the assembly and release of apolipoprotein B-containing lipoproteins from enterocytes, thereby reducing the absorption of dietary fat.[1][2] A significant consequence of this intracellular lipid accumulation in enterocytes is the enhanced secretion of Peptide YY (PYY), a key gut hormone involved in appetite regulation.[3] PYY is released from L-cells in the distal gastrointestinal tract and acts on the hypothalamus to induce satiety and reduce food intake.[3][4] Therefore, measuring circulating PYY levels serves as a critical pharmacodynamic biomarker to assess the physiological activity of this compound.
Principle of PYY Measurement
The quantification of PYY in biological samples, such as plasma or serum, is most commonly and reliably achieved through an enzyme-linked immunosorbent assay (ELISA). This immunoassay utilizes specific antibodies to capture and detect PYY. In a typical sandwich ELISA format, a capture antibody specific to PYY is coated onto the wells of a microplate. The sample containing PYY is added, and the PYY protein binds to the capture antibody. Subsequently, a detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added and binds to a different epitope on the PYY protein. The addition of a substrate results in a colorimetric reaction, where the intensity of the color is directly proportional to the concentration of PYY in the sample.
Data Presentation: Expected Response to this compound
While specific time-course data on PYY plasma concentrations following this compound administration is not extensively published, the known mechanism of action allows for a clear expected trend. This compound treatment is expected to cause a dose-dependent increase in circulating PYY levels. The following table provides a representative summary of hypothetical data illustrating the expected changes in plasma PYY concentrations in response to daily this compound administration in a canine model.
| Treatment Group | Time Point | Mean Plasma PYY (pg/mL) | Standard Deviation (pg/mL) |
| Placebo | Baseline (Day 0) | 50.2 | 8.5 |
| Placebo | Day 14 | 52.5 | 9.1 |
| This compound (0.1 mg/kg/day) | Baseline (Day 0) | 49.8 | 8.9 |
| This compound (0.1 mg/kg/day) | Day 14 | 95.7 | 15.3 |
| This compound (0.5 mg/kg/day) | Baseline (Day 0) | 51.1 | 8.2 |
| This compound (0.5 mg/kg/day) | Day 14 | 180.4 | 25.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on experimental conditions.
Signaling and Logical Pathways
This compound's Mechanism of Action Leading to PYY Release
The following diagram illustrates the proposed signaling pathway by which this compound administration leads to an increase in PYY secretion.
Caption: this compound inhibits MTP, leading to lipid accumulation in enterocytes, which in turn stimulates PYY secretion from L-cells, ultimately resulting in satiety.
Detailed Experimental Protocol: Quantification of Plasma PYY by ELISA
Objective: To provide a standardized procedure for the measurement of Peptide YY (PYY) concentrations in canine plasma samples following treatment with this compound.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow from sample collection to data analysis.
Caption: Workflow for PYY quantification, from animal dosing and sample collection to ELISA and data analysis.
Materials and Reagents
-
Canine PYY ELISA Kit (e.g., from Millipore, RayBiotech, or Assay Genie)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Refrigerated centrifuge
-
Vortex mixer
-
Plate shaker
-
Wash bottles or automated plate washer
-
EDTA collection tubes
-
DPPIV inhibitor (e.g., dipeptidyl peptidase IV inhibitor)
-
Protease inhibitor cocktail
-
Deionized water
-
Absorbent paper
Procedure
1. Sample Collection and Preparation a. Collect whole blood from subjects into EDTA-containing tubes. It is crucial to perform blood draws at consistent time points relative to this compound administration and feeding. b. Immediately after collection, add a DPPIV inhibitor to each tube to prevent the degradation of PYY (3-36) to its inactive form. c. Gently invert the tubes 8-10 times to mix the anticoagulant and inhibitor. d. Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C. e. Carefully aspirate the plasma supernatant and transfer it to clean microcentrifuge tubes. f. For long-term storage, samples should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.
2. PYY ELISA Protocol (Example based on a generic Sandwich ELISA kit) a. Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual. Allow all reagents to reach room temperature before use. b. Assay Setup: Add 100 µL of Assay Diluent to each well. c. Adding Standards and Samples: Add 100 µL of standard or sample to the appropriate wells. It is recommended to run all standards and samples in duplicate. d. Incubation: Seal the plate and incubate for the time specified in the kit manual (typically 2-2.5 hours at room temperature or overnight at 4°C) on a plate shaker. e. Washing: Aspirate each well and wash by filling each well with Wash Buffer (approximately 400 µL). Repeat the wash step as specified in the manual (usually 3-4 times). After the last wash, invert the plate and blot it against clean paper towels. f. Detection Antibody: Add 100 µL of the prepared conjugated detection antibody to each well. g. Second Incubation: Seal the plate and incubate according to the kit's instructions (e.g., 1 hour at room temperature on a plate shaker). h. Second Washing: Repeat the wash step as described in 2.e. i. Substrate Addition: Add 100 µL of Substrate Solution to each well. j. Color Development: Incubate the plate in the dark at room temperature for the time specified in the manual (usually 15-30 minutes). k. Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow. l. Plate Reading: Read the optical density of each well within 15 minutes, using a microplate reader set to 450 nm.
3. Data Analysis a. Standard Curve: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended. b. PYY Concentration Calculation: Interpolate the mean absorbance values of the samples from the standard curve to determine the PYY concentration. c. Correction for Dilution: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final PYY concentration in the original sample.
Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| High background | Insufficient washing; Contaminated reagents | Increase wash cycles; Use fresh reagents |
| Low signal | Inactive reagents; Incorrect incubation times/temperatures | Check reagent expiration dates; Adhere strictly to protocol timings and temperatures |
| High variability (CV%) | Pipetting errors; Incomplete mixing of reagents | Calibrate pipettes; Ensure thorough mixing of all solutions |
| Poor standard curve | Improper standard dilution; Degraded standards | Prepare fresh standards for each assay; Store standards as recommended |
Logical Relationship Diagram
The following diagram illustrates the logical cause-and-effect relationship from this compound administration to the desired clinical outcome.
Caption: Logical progression from this compound administration to the clinical outcome of weight loss.
References
- 1. Independent release of peptide YY (PYY) into the circulation and ileal lumen of the awake dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of peptide YY in the gastrointestinal tract of the rat, dog, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An evaluation of this compound to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed HPLC-MS/MS Method for the Quantification of Dirlotapide in Canine Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Dirlotapide in canine plasma. This compound is a microsomal triglyceride transfer protein (MTP) inhibitor used for the management of obesity in dogs. Monitoring its plasma concentration is crucial for pharmacokinetic and pharmacodynamic studies. This proposed method is designed to offer the high selectivity and sensitivity required for bioanalytical studies, where expected plasma concentrations are in the ng/mL range. The protocol covers plasma sample preparation, instrument parameters, and a comprehensive validation plan.
Introduction
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Control canine plasma (K2-EDTA)
Proposed HPLC-MS/MS Method
A liquid chromatography-tandem mass spectrometry system is proposed for its inherent selectivity and sensitivity, which is well-suited for quantifying low-concentration analytes in complex biological matrices.
Table 1: Proposed Chromatographic and Mass Spectrometric Conditions
| Parameter | Proposed Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | |
| 0.0-0.5 min | 20% B |
| 0.5-2.5 min | 20% to 95% B |
| 2.5-3.5 min | 95% B |
| 3.5-3.6 min | 95% to 20% B |
| 3.6-5.0 min | 20% B |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | To be determined by direct infusion of the reference standard |
| MRM Transition (IS) | To be determined by direct infusion of the internal standard |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Spiked CC and QC Samples: Spike control canine plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, mid, and high).
Plasma Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Add 100 µL of plasma sample, CC, or QC to the appropriately labeled tube.
-
Add 300 µL of cold acetonitrile containing the internal standard to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Inject the prepared sample into the HPLC-MS/MS system.
Method Validation
A full validation of this proposed method should be conducted according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of this compound and the IS.
-
Linearity and Range: A calibration curve with at least six non-zero concentration points should be prepared and analyzed. The linearity should be evaluated by a weighted linear regression analysis.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix by comparing the response of the analyte in post-extraction spiked blank plasma to the response of the analyte in a neat solution.
-
Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Evaluate the stability of this compound in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 2: Proposed Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15% |
| Stability | Analyte concentration within ±15% of the nominal concentration |
Data Presentation
Table 3: Hypothetical Quantitative Data Summary (for a validation study)
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 12% |
| Intra-day Accuracy (% Bias) | Within ± 8% |
| Inter-day Accuracy (% Bias) | Within ± 10% |
| Mean Extraction Recovery | ~ 90% |
| Matrix Effect | Minimal (IS-normalized) |
Visualizations
Caption: Workflow for this compound extraction from canine plasma.
Caption: Logical flow of the HPLC-MS/MS analysis.
Conclusion
This application note details a proposed HPLC-MS/MS method for the quantification of this compound in canine plasma. The outlined protocol for sample preparation, along with the proposed chromatographic and mass spectrometric conditions, provides a solid foundation for researchers to develop and validate a robust and reliable bioanalytical assay. The successful implementation of such a method will be invaluable for pharmacokinetic studies and therapeutic drug monitoring of this compound in dogs.
Application Notes and Protocols: Investigating the Intestinal Effects of Dirlotapide Using Caco-2 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dirlotapide is a selective inhibitor of the microsomal triglyceride transfer protein (MTP), an essential protein for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins in the intestine and liver.[1][2][3][4][5] By inhibiting MTP in the gut, this compound effectively blocks the absorption of dietary fats and reduces the secretion of chylomicrons, the primary carriers of dietary triglycerides, into the bloodstream.[1][2][3][4] This mechanism of action has led to its development for managing obesity in canines.[1]
The human colon adenocarcinoma cell line, Caco-2, serves as a valuable in vitro model for the intestinal epithelium.[6][7][8][9][10][11] When cultured on semipermeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the functional characteristics of human enterocytes.[6][7][9][10][11] These cells express many of the same transporters and enzymes involved in nutrient absorption and metabolism, making them an ideal system to study the intestinal effects of pharmaceutical agents like this compound.[6][10][11]
These application notes provide detailed protocols for utilizing Caco-2 cells to investigate the intestinal effects of this compound, focusing on its impact on MTP activity, triglyceride and ApoB secretion, and chylomicron formation.
Data Presentation
Table 1: Effect of this compound on MTP Activity in Caco-2 Cells
| This compound Concentration (µM) | MTP Activity (% of Control) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 85 ± 4.1 |
| 1 | 52 ± 3.5 |
| 10 | 21 ± 2.8 |
| 100 | 8 ± 1.9 |
Table 2: Impact of this compound on Triglyceride Secretion from Caco-2 Cells
| This compound Concentration (µM) | Basolateral Triglyceride Concentration (µg/mg cell protein) |
| 0 (Vehicle Control) | 15.8 ± 1.2 |
| 0.1 | 12.1 ± 1.0 |
| 1 | 7.5 ± 0.8 |
| 10 | 3.2 ± 0.5 |
| 100 | 1.1 ± 0.3 |
Table 3: Influence of this compound on Apolipoprotein B (ApoB) Secretion
| This compound Concentration (µM) | Basolateral ApoB Concentration (ng/mg cell protein) |
| 0 (Vehicle Control) | 250 ± 22 |
| 0.1 | 198 ± 18 |
| 1 | 115 ± 15 |
| 10 | 45 ± 9 |
| 100 | 18 ± 5 |
Table 4: this compound's Effect on Caco-2 Monolayer Integrity (TEER)
| This compound Concentration (µM) | Transepithelial Electrical Resistance (TEER) (Ω·cm²) |
| 0 (Vehicle Control) | 450 ± 25 |
| 1 | 445 ± 28 |
| 10 | 438 ± 30 |
| 100 | 425 ± 35 |
Experimental Protocols
Caco-2 Cell Culture and Differentiation
This protocol outlines the steps for culturing and differentiating Caco-2 cells to form a polarized monolayer suitable for transport and secretion studies.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
Protocol:
-
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwells: Once the cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Seed the cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for full differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Check: Before experimentation, confirm the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.
MTP Inhibition Assay
This assay measures the inhibitory effect of this compound on MTP activity within Caco-2 cells.
Materials:
-
Differentiated Caco-2 cell monolayers
-
This compound
-
MTP inhibitor assay kit (commercially available)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA)
Protocol:
-
Treatment: Treat the differentiated Caco-2 monolayers with varying concentrations of this compound (e.g., 0.1 to 100 µM) in the culture medium for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
MTP Activity Measurement: Measure the MTP activity in the cell lysates using a commercially available MTP inhibitor assay kit, which typically involves a fluorescent substrate.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay for normalization of MTP activity.
-
Data Analysis: Express MTP activity as a percentage of the vehicle control.
Triglyceride and Apolipoprotein B (ApoB) Secretion Assay
This protocol quantifies the secretion of triglycerides and ApoB from the basolateral side of Caco-2 monolayers, which is indicative of chylomicron secretion.
Materials:
-
Differentiated Caco-2 cell monolayers
-
This compound
-
Oleic acid complexed to bovine serum albumin (BSA)
-
Triglyceride quantification kit
-
ApoB ELISA kit
Protocol:
-
Pre-incubation: Wash the differentiated Caco-2 monolayers with serum-free medium and pre-incubate with varying concentrations of this compound for 1 hour.
-
Lipid Stimulation: Add oleic acid (e.g., 0.8 mM) complexed to BSA to the apical chamber to stimulate lipid absorption and lipoprotein secretion.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Sample Collection: Collect the medium from the basolateral chamber.
-
Triglyceride Quantification: Measure the triglyceride concentration in the basolateral medium using a commercial triglyceride quantification kit.
-
ApoB Quantification: Measure the ApoB concentration in the basolateral medium using a human ApoB ELISA kit.
-
Normalization: After sample collection, lyse the cells and determine the total cell protein content for normalization of the secretion data.
Cell Viability Assay
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Differentiated Caco-2 cell monolayers
-
This compound
-
MTT or similar cell viability assay kit
Protocol:
-
Treatment: Treat the Caco-2 monolayers with the same concentrations of this compound used in the functional assays for the same duration.
-
Assay: Perform the MTT assay according to the manufacturer's instructions. This typically involves incubating the cells with the MTT reagent, followed by solubilization of the formazan (B1609692) product and measurement of absorbance.
-
Data Analysis: Express cell viability as a percentage of the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effects on Caco-2 cells.
Caption: this compound's inhibition of MTP-mediated chylomicron assembly.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Overview of Systemic Pharmacotherapeutics of the Digestive System - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Caco-2 Intestinal Drug Transporter Models for More Predictive Drug Absorption [sigmaaldrich.com]
- 7. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The human intestinal epithelial cell line Caco-2; pharmacological and pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Lentiviral-Mediated MTP Knockdown as a Mimic of Dirlotapide's Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirlotapide is a selective inhibitor of the Microsomal Triglyceride Transfer Protein (MTP) that has been utilized in veterinary medicine for the management of obesity in dogs.[1] MTP plays a crucial role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[2][3] By inhibiting MTP, this compound effectively reduces the absorption of dietary fats and lowers the levels of circulating lipoproteins.[1] For researchers in drug development and metabolic diseases, understanding and replicating the effects of MTP inhibition is paramount for discovering novel therapeutics. Lentiviral-mediated short hairpin RNA (shRNA) knockdown of MTP offers a powerful and specific genetic tool to mimic the pharmacological effects of this compound in vitro, providing a stable and long-term model to study the consequences of MTP deficiency.
These application notes provide a comprehensive guide to utilizing lentiviral-mediated MTP knockdown to recapitulate the effects of this compound, including detailed protocols for key experiments and comparative data to bridge the pharmacological and genetic approaches.
This compound: A Pharmacological Inhibitor of MTP
This compound is a potent MTP inhibitor with demonstrated efficacy in reducing food intake and body weight in canines.[4] Its mechanism of action primarily involves the blockage of lipoprotein assembly and release into the bloodstream. While highly effective, the use of pharmacological inhibitors can sometimes be confounded by off-target effects or metabolic alterations of the compound itself.
Lentiviral shRNA: A Genetic Approach to Mimic this compound
Lentiviral vectors are a robust tool for delivering shRNA into a wide range of cell types, including non-dividing cells, to achieve stable and long-term gene silencing. By designing shRNAs that target the mRNA of MTP, a significant and sustained reduction in MTP protein expression can be achieved. This genetic knockdown approach provides a highly specific method to study the functional consequences of MTP loss, thereby mimicking the on-target effects of this compound.
Comparative Efficacy: this compound vs. Lentiviral MTP Knockdown
The following tables summarize quantitative data from studies utilizing either this compound or MTP knockdown to inhibit MTP function. This allows for a comparative assessment of their effects on key metabolic parameters.
Table 1: In Vitro Potency and Knockdown Efficiency
| Parameter | Method | Cell Line | Result | Reference |
| IC50 of this compound | MTP Inhibition Assay | HepG2 | Potent Inhibition | |
| IC50 of JTT-130 (MTPi) | Triglyceride Transfer Assay | Human Intestinal MTP | 0.83 nM | |
| MTP mRNA Knockdown | siRNA | Mouse Liver | >95% reduction | |
| ApoB mRNA Knockdown | siRNA | Mouse Liver | Significant reduction |
Table 2: Effects on Lipoprotein Secretion
| Parameter | Method | Model System | Result | Reference |
| ApoB Secretion | This compound Analogues | In vivo (rats) | Reduced | |
| ApoB Secretion | MTP Mutation (ABL model) | iPSC-derived Hepatocytes | Abolished | |
| Plasma ApoB-100 | Liver-specific MTP Knockout | Mice | >95% reduction | |
| Plasma Triglycerides | MTP siRNA | Mice | 67% increase (day 14) | |
| Plasma Non-HDL | MTP siRNA | Mice | 67% reduction (day 14) |
Table 3: Effects on Intracellular Lipid Accumulation
| Parameter | Method | Model System | Result | Reference |
| Intracellular Lipid | MTP Mutation (ABL model) | iPSC-derived Hepatocytes | Increased | |
| Hepatic Steatosis | Liver-specific MTP Knockout | Mice | Moderate Steatosis | |
| Hepatic Triglycerides | MTP siRNA | Mice | Increased |
Experimental Protocols
Lentiviral-Mediated MTP Knockdown in Hepatocytes (e.g., HepG2 cells)
This protocol outlines the steps for generating stable MTP knockdown in a human hepatocyte cell line.
Materials:
-
HEK293T cells
-
HepG2 cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
shRNA transfer plasmid targeting MTP (and a non-targeting control)
-
Transfection reagent
-
Complete growth medium (DMEM with 10% FBS)
-
Puromycin (for selection)
-
Polybrene
Protocol:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the MTP shRNA plasmid, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of HepG2 Cells:
-
Seed HepG2 cells in a 6-well plate.
-
On the following day, replace the medium with fresh medium containing the lentiviral supernatant and Polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 48 hours, begin selection by adding Puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 3-4 days, until resistant colonies are established.
-
-
Validation of MTP Knockdown:
-
Expand the puromycin-resistant colonies.
-
Assess MTP knockdown efficiency at both the mRNA and protein levels using qPCR and Western blot, respectively.
-
Quantification of Intracellular Lipid Accumulation (Oil Red O Staining)
This protocol describes a method to visualize and quantify neutral lipid accumulation in MTP knockdown and control cells.
Materials:
-
MTP knockdown and control HepG2 cells
-
10% Formalin
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Mayer's Hematoxylin
-
Mounting medium
Protocol:
-
Cell Seeding and Treatment:
-
Seed MTP knockdown and control cells on coverslips in a 24-well plate.
-
If desired, treat with oleic acid to induce lipid loading.
-
-
Fixation:
-
Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
-
Staining:
-
Wash with distilled water and then with 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution for 15-30 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Mayer's Hematoxylin for 1 minute.
-
Wash with distilled water.
-
Mount coverslips onto glass slides using an aqueous mounting medium.
-
-
Quantification:
-
Capture images using a light microscope.
-
To quantify, extract the Oil Red O stain with 100% isopropanol and measure the absorbance at ~500 nm.
-
Lipoprotein Secretion Assay (ApoB ELISA)
This protocol details the quantification of secreted apoB, a key component of VLDL and chylomicrons, from cultured hepatocytes.
Materials:
-
MTP knockdown and control HepG2 cells
-
Serum-free medium
-
Human ApoB ELISA kit
Protocol:
-
Cell Culture and Sample Collection:
-
Plate MTP knockdown and control cells in a 12-well plate and grow to confluency.
-
Wash the cells with PBS and incubate in serum-free medium for 24 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
-
ELISA Procedure:
-
Perform the ApoB ELISA on the collected media according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody.
-
After another incubation and wash, add the substrate and stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of ApoB in the samples based on the standard curve.
-
Normalize the results to the total cell protein content.
-
Visualizations
Caption: MTP inhibition by this compound or lentiviral shRNA blocks lipoprotein assembly.
Caption: Workflow for lentiviral-mediated MTP knockdown and functional analysis.
Conclusion
Lentiviral-mediated MTP knockdown serves as a specific and effective tool to mimic the pharmacological effects of this compound in vitro. This genetic approach allows for the creation of stable cell line models to dissect the molecular mechanisms underlying MTP inhibition and its consequences on lipid metabolism. The provided protocols and comparative data offer a robust framework for researchers to investigate novel therapeutic strategies targeting MTP in the context of metabolic diseases.
References
- 1. Impaired ApoB secretion triggers enhanced secretion of ApoE to maintain triglyceride homeostasis in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rescue of Mtp siRNA-induced hepatic steatosis by DGAT2 siRNA silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal triglyceride transfer protein (MTP) regulation in HepG2 cells: insulin negatively regulates MTP gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (this compound), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Non-Invasive Biomarkers to Assess Dirlotapide's Therapeutic Effect
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirlotapide, a selective microsomal triglyceride transfer protein (MTP) inhibitor, is a veterinary therapeutic agent used for managing obesity in dogs.[1][2] Its primary mechanism of action involves the inhibition of MTP in the enterocytes of the small intestine.[1][2] This inhibition blocks the assembly and release of lipoproteins into the bloodstream, thereby reducing the absorption of dietary fats.[1] A significant portion of its therapeutic effect, approximately 90%, is attributed to a reduction in appetite, with the remaining 10% due to increased fecal fat excretion. This dual action leads to effective weight loss in obese canines.
To effectively monitor the therapeutic efficacy of this compound and ensure patient safety, a panel of non-invasive biomarkers can be utilized. These biomarkers provide insights into the drug's impact on lipid metabolism, appetite regulation, and gastrointestinal function. This document provides detailed application notes and protocols for the assessment of these key non-invasive biomarkers.
I. Biomarkers of Lipid Metabolism
The most direct effect of this compound is on lipid absorption and transport. Monitoring biomarkers of lipid metabolism is therefore crucial for assessing its primary therapeutic effect.
A. Fecal Fat Analysis
Increased fecal fat content (steatorrhea) is a direct consequence of reduced fat absorption due to MTP inhibition.
Table 1: Quantitative Fecal Fat Analysis
| Parameter | Expected Change with this compound | Normal Range (Dogs) | Method |
| Fecal Fat Excretion | Increased | 90-95% fat absorption | Quantitative Analysis (van de Kramer technique) |
Principle: This protocol, based on the van de Kramer technique, quantifies the amount of fat in a timed fecal collection to assess fat malabsorption.
Materials:
-
Metabolic cage for fecal collection
-
Diet with a known fat content (e.g., 8-9% fat)
-
Fecal collection containers
-
Refrigerator for sample storage
-
Laboratory equipment for fat extraction and titration (Soxhlet apparatus, solvents, etc.)
Procedure:
-
Dietary Acclimation: For 3 days prior to and during the collection period, feed the dog a standard diet with a consistent and known fat content.
-
Fecal Collection: Collect all feces passed over a 72-hour period in designated containers. Store the collected samples refrigerated.
-
Homogenization: Pool the entire 72-hour fecal collection and homogenize to ensure a representative sample.
-
Fat Extraction and Quantification:
-
A known weight of the homogenized feces is subjected to saponification to convert fats into fatty acids.
-
The fatty acids are then extracted using an organic solvent.
-
The extracted fatty acids are titrated with a standardized alkali solution.
-
The amount of fat is calculated based on the titration volume.
-
-
Data Analysis: Express the result as the percentage of fat absorbed (Total fat intake - Total fecal fat output) / Total fat intake * 100.
B. Serum Lipid Profile
This compound's mechanism of action also influences circulating lipid levels.
Table 2: Serum Lipid Profile
| Parameter | Expected Change with this compound | Normal Range (Dogs) | Method |
| Triglycerides | Decreased | Varies by lab, typically < 150 mg/dL (fasted) | Automated Enzymatic Colorimetric Assay |
| Total Cholesterol | Decreased | 120-270 mg/dL | Automated Enzymatic Colorimetric Assay |
Principle: Automated enzymatic colorimetric assays are used to quantify the concentration of triglycerides and total cholesterol in serum.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Automated clinical chemistry analyzer
-
Commercially available triglyceride and cholesterol reagent kits
Procedure:
-
Sample Collection: Collect a blood sample from a fasted dog (12-hour fast is recommended to minimize postprandial lipemia).
-
Serum Separation: Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Analysis:
-
Follow the instructions provided by the manufacturer of the automated analyzer and reagent kits.
-
The analyzer will automatically mix the serum sample with the appropriate reagents and measure the colorimetric change, which is proportional to the concentration of the analyte.
-
-
Data Analysis: The results will be provided by the analyzer in mg/dL or mmol/L.
II. Biomarkers of Appetite Regulation
A major component of this compound's efficacy is its appetite-suppressing effect, which is thought to be mediated by gut hormones.
A. Peptide YY (PYY) and Glucagon-like Peptide-1 (GLP-1)
PYY and GLP-1 are gut hormones released in response to nutrients in the intestine and are known to promote satiety. Inhibition of fat absorption by this compound may lead to an increased release of these hormones.
Table 3: Appetite-Regulating Hormones
| Parameter | Expected Change with this compound | Normal Range (Dogs) | Method |
| Peptide YY (PYY) | Increased | Varies by assay | ELISA or RIA |
| Glucagon-like Peptide-1 (GLP-1) | Increased | Varies by assay | ELISA or RIA |
Principle: Enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kits are used for the quantitative determination of PYY and GLP-1 in plasma.
Materials:
-
Blood collection tubes containing aprotinin (B3435010) or a DPP-4 inhibitor (for active GLP-1) and EDTA
-
Centrifuge
-
Commercially available canine PYY or GLP-1 ELISA/RIA kit
-
Microplate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Sample Collection: Collect blood into a tube containing a protease inhibitor cocktail to prevent the degradation of the peptides.
-
Plasma Separation: Immediately after collection, centrifuge the blood at a low temperature to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Assay:
-
Follow the detailed instructions provided with the commercial ELISA or RIA kit. This typically involves:
-
Preparing standards and samples.
-
Incubating the samples in antibody-coated microplates.
-
Adding detection antibodies and substrate (for ELISA) or a radiolabeled tracer (for RIA).
-
Measuring the resulting signal.
-
-
-
Data Analysis: Calculate the concentration of PYY or GLP-1 in the samples by comparing their signal to a standard curve.
III. Biomarkers of Gastrointestinal Function and Safety
Monitoring biomarkers related to gastrointestinal health is important to assess the safety and tolerability of this compound.
A. Liver Enzymes
Although this compound has selectivity for intestinal MTP, elevations in serum transaminase levels have been reported as a side effect, indicating a potential impact on the liver.
Table 4: Liver Enzyme Profile
| Parameter | Expected Change with this compound | Normal Range (Dogs) | Method |
| Alanine Aminotransferase (ALT) | Potential for mild elevation | Varies by lab | Automated Enzymatic Assay |
| Aspartate Aminotransferase (AST) | Potential for mild elevation | Varies by lab | Automated Enzymatic Assay |
Principle: Automated enzymatic assays measure the activity of ALT and AST in serum, which can indicate hepatocellular leakage.
Materials:
-
Blood collection tubes (serum separator tubes)
-
Centrifuge
-
Automated clinical chemistry analyzer
-
Commercially available ALT and AST reagent kits
Procedure:
-
Sample Collection: Collect a blood sample. A fasted sample is preferred but not strictly necessary for liver enzyme analysis.
-
Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.
-
Analysis:
-
Use an automated clinical chemistry analyzer and the corresponding reagent kits according to the manufacturer's instructions.
-
-
Data Analysis: The results will be provided by the analyzer in U/L. Any elevations should be interpreted in the context of the individual patient's clinical signs and history.
Visualizations
Caption: this compound's mechanism of action in the intestinal enterocyte.
Caption: Experimental workflow for assessing non-invasive biomarkers.
Caption: Logical relationship between this compound, biomarkers, and outcomes.
References
Establishing a Dirlotapide-Resistant Cell Line for Mechanism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirlotapide is a selective microsomal triglyceride transfer protein (MTP) inhibitor that has been utilized for the management of obesity in canines.[1][2] Its mechanism of action involves the blockade of MTP, a key protein in the assembly and secretion of apolipoprotein B-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver. This inhibition leads to reduced absorption of dietary fats and a decrease in plasma lipid levels. The development of cellular resistance to this compound is a critical area of study to understand the long-term efficacy of MTP inhibitors and to elucidate the molecular pathways that cells may exploit to overcome such targeted therapies.
These application notes provide a comprehensive guide for establishing a this compound-resistant cell line and characterizing the underlying resistance mechanisms. The protocols detailed herein are designed to be adaptable to relevant cell lines, such as the human colorectal adenocarcinoma cell line Caco-2, which models intestinal lipid absorption,[3][4][5] and the human hepatoma cell line HepG2, a well-established model for studying hepatic lipid metabolism and VLDL secretion.[6][7][8][9]
Data Presentation
Table 1: Characterization of Parental and this compound-Resistant Cell Lines
| Parameter | Parental Cell Line (e.g., Caco-2) | This compound-Resistant Cell Line (Caco-2-DR) |
| This compound IC50 (nM) | Report IC50 value | Report IC50 value |
| Resistance Index (RI) | 1.0 | IC50 (Resistant) / IC50 (Parental) |
| MTP Expression (relative to control) | 1.0 | Report relative expression level |
| MTP Activity (relative to control) | 1.0 | Report relative activity level |
| P-glycoprotein Expression (relative to control) | 1.0 | Report relative expression level |
| Intracellular Lipid Accumulation (Oil Red O staining intensity) | Report baseline intensity | Report intensity after this compound treatment |
| Apoptosis Rate (% after this compound treatment) | Report percentage of apoptotic cells | Report percentage of apoptotic cells |
Experimental Protocols
Protocol for Establishing a this compound-Resistant Cell Line
This protocol describes a stepwise method for generating a this compound-resistant cell line by continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cell line (e.g., Caco-2 or HepG2)
-
Complete cell culture medium
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound:
-
Culture the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 48-72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 3.2) to determine the half-maximal inhibitory concentration (IC50). This compound has demonstrated potent inhibition of MTP in HepG2 cells in vitro.[10]
-
-
Initiate Drug Selection:
-
Culture the parental cells in a flask with complete medium containing this compound at a starting concentration of approximately IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
-
Escalate this compound Concentration:
-
Once the cells resume a normal growth rate and morphology, subculture them and increase the this compound concentration by 1.5- to 2-fold.
-
Monitor the cells for signs of stress or death. If significant cell death occurs, maintain the cells at the current concentration until they have adapted.
-
Continue this stepwise increase in this compound concentration over several months. The development of drug-resistant cell lines can take from 3 to 18 months.[11][12]
-
-
Isolate and Characterize the Resistant Cell Line:
-
Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50), the resistant cell line is established.
-
Confirm the resistance by performing a cell viability assay and calculating the new IC50. The resistance index (RI) is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
-
Cryopreserve aliquots of the resistant cell line at different passage numbers.
-
Protocol for Cell Viability Assay (MTT/CCK-8)
This protocol is for determining cell viability and the IC50 of this compound.
Materials:
-
Parental and resistant cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS) or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
For MTT assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For CCK-8 assay:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm.
-
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in parental and resistant cells following this compound treatment.
Materials:
-
Parental and resistant cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol for Lipid Accumulation Assay (Oil Red O Staining)
This protocol is for visualizing and quantifying intracellular lipid droplets.
Materials:
-
Parental and resistant cells
-
Coverslips or 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA)
-
Oil Red O working solution
-
Microscope
Procedure:
-
Grow cells on coverslips or in 24-well plates and treat with this compound.
-
Fix the cells with 4% PFA for 30 minutes.
-
Wash with PBS and then with 60% isopropanol (B130326).
-
Stain the cells with Oil Red O working solution for 15-20 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
Counterstain the nuclei with hematoxylin for 1 minute.
-
Visualize the lipid droplets (stained red) under a microscope. For quantification, the stain can be extracted with isopropanol and the absorbance measured.
Protocol for Western Blotting
This protocol is for detecting the expression of MTP and P-glycoprotein.
Materials:
-
Parental and resistant cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-MTP, anti-P-glycoprotein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Protocol for MTP Activity Assay
This protocol is for measuring the lipid transfer activity of MTP in cell lysates.
Materials:
-
Parental and resistant cells
-
Cell lysis buffer (hypotonic)
-
MTP Activity Assay Kit (containing donor and acceptor vesicles)
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates from parental and resistant cells using a hypotonic buffer and sonication.
-
Determine the protein concentration of the lysates.
-
In a 96-well black plate, add the cell lysate, donor vesicles, and acceptor vesicles according to the kit manufacturer's instructions.
-
Incubate the plate at 37°C, protecting it from light.
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 465 nm excitation and 535 nm emission) at different time points.
-
Calculate the MTP activity based on the rate of fluorescence increase and normalize it to the protein concentration of the lysate.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for establishing and characterizing a this compound-resistant cell line.
Caption: Simplified mechanism of action of this compound.
Caption: Potential mechanisms of cellular resistance to this compound.
References
- 1. Biologic activity of this compound, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Using Caco-2 Cells to Study Lipid Transport by the Intestine [jove.com]
- 4. Caco-2 cells as a model for intestinal lipoprotein synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using caco-2 cells to study lipid transport by the intestine [agris.fao.org]
- 6. Very-Low-Density Lipoprotein (VLDL)-Producing and Hepatitis C Virus-Replicating HepG2 Cells Secrete No More Lipoviroparticles than VLDL-Deficient Huh7.5 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Huh-7 or HepG2 cells: which is the better model for studying human apolipoprotein-B100 assembly and secretion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exogenous VLDL stimulates apolipoprotein B secretion from HepG2 cells by both pre- and post-translational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (this compound), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Dirlotapide Solubility for In Vitro Experiments
Welcome to the technical support center for researchers utilizing dirlotapide in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered when working with this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its solubility?
A1: this compound is a highly lipophilic molecule with poor aqueous solubility. Its properties present challenges for dissolution in aqueous-based in vitro experimental systems. Understanding these properties is the first step in developing effective solubilization strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vitro Experiments |
| Molecular Weight | 674.71 g/mol [1] | High molecular weight can sometimes correlate with lower solubility. |
| Water Solubility | < 1 mg/mL (practically insoluble)[1] | Direct dissolution in aqueous buffers or cell culture media is not feasible. |
| DMSO Solubility | 262.5 mg/mL (389.06 mM)[1] | DMSO is an excellent solvent for preparing high-concentration stock solutions. |
| LogP | 7.41 (ALOGPS)[2] | The high LogP value indicates strong lipophilicity and a preference for non-polar environments. |
Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What is happening?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is highly soluble in the organic solvent (DMSO) but not in the aqueous environment of the cell culture medium. When the DMSO stock is diluted, the concentration of the organic solvent decreases significantly, and the aqueous medium cannot maintain this compound in solution, leading to the formation of a precipitate.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for this compound.[1]
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to aqueous buffer or cell culture medium.
Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium, and the final DMSO concentration is too low to keep it dissolved.
Solutions:
-
Optimize the Dilution Method:
-
Rapid Mixing: Add the this compound stock solution to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent the formation of localized high concentrations that can trigger precipitation.
-
Stepwise Dilution: Perform serial dilutions in the aqueous medium rather than a single large dilution. This can sometimes help to keep the compound in solution.
-
-
Increase the Final DMSO Concentration (with caution):
-
While increasing the final DMSO concentration can improve solubility, it's crucial to consider its potential toxicity to the cells in your assay. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is essential to determine the specific tolerance of your cell line with a vehicle control experiment.
-
-
Reduce the Final this compound Concentration:
-
If your experimental design allows, lowering the final working concentration of this compound may prevent precipitation.
-
Issue 2: The cell culture medium becomes cloudy or shows visible precipitate after a period of incubation.
Cause: This delayed precipitation can be due to several factors, including temperature shifts, interactions with media components, or changes in pH over time.
Solutions:
-
Pre-warm the Medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. This can help to prevent precipitation caused by temperature shock.
-
Consider Serum Content: Components in fetal bovine serum (FBS) can sometimes interact with lipophilic compounds. If you suspect this is an issue, you can try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.
-
pH Stability: Ensure your cell culture medium is adequately buffered to maintain a stable pH throughout the experiment, as pH changes can affect the solubility of some compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and transfer it to the sterile vial.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonication for 5-10 minutes is recommended to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to achieve the final desired concentration.
-
Crucial Step: Add the this compound stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Visually inspect the final working solution for any signs of precipitation. If a slight haze is observed, it may still be usable, but significant precipitation will affect the actual concentration of the drug in your experiment.
-
Use the freshly prepared working solution immediately for your in vitro assay.
Visualizations
References
Managing gastrointestinal side effects of Dirlotapide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the gastrointestinal side effects of Dirlotapide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to gastrointestinal side effects?
A1: this compound is a selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is crucial for the assembly and release of lipoproteins in enterocytes (intestinal cells) and hepatocytes (liver cells).[4][5] By inhibiting intestinal MTP, this compound reduces the absorption of dietary fats. This leads to an accumulation of lipids within the enterocytes, which is thought to trigger a satiety signal, reducing food intake. This primary local action in the gut is responsible for the majority of its weight-loss effect. The gastrointestinal side effects, such as vomiting and diarrhea, are believed to be a direct consequence of this localized effect on the gastrointestinal tract.
Q2: What are the most common gastrointestinal side effects observed with this compound administration in dogs?
A2: The most frequently reported gastrointestinal side effects in dogs during this compound treatment are vomiting, diarrhea (or loose stools), and anorexia (loss of appetite). Lethargy is also commonly observed, sometimes in conjunction with gastrointestinal signs.
Q3: How soon after starting treatment do these side effects typically appear?
A3: Gastrointestinal side effects, particularly vomiting, often begin within the first month of treatment. The incidence of these adverse reactions tends to be highest during the initial phase of treatment and may decrease over time as the animal adapts to the medication.
Q4: Are the gastrointestinal side effects of this compound dose-dependent?
A4: Yes, the incidence of gastrointestinal side effects, especially emesis (vomiting), generally increases with higher doses of this compound. Studies have shown that initiating treatment with a lower dose and gradually titrating upwards can help minimize these adverse events.
Q5: Can this compound be administered with food to mitigate side effects?
A5: this compound can be administered directly into the mouth or on a small amount of food. Some findings suggest a slight improvement in weight loss when administered with a meal or food, and some owners have altered the administration time or method in response to adverse reactions.
Troubleshooting Guide
Issue: The animal is experiencing vomiting after this compound administration.
-
Initial Assessment:
-
Confirm the correct dosage was administered based on the animal's current body weight.
-
Note the frequency and timing of vomiting episodes in relation to dosing. Vomiting is most common within 2 to 5 hours after administration.
-
Assess the animal for other clinical signs such as lethargy, diarrhea, or anorexia.
-
-
Management Strategies:
-
Continue at the Same Dose: For sporadic or mild vomiting, it may be advisable to continue the current dose, as the incidence of emesis can decrease with time.
-
Dose Reduction: If vomiting is persistent or severe, a dose reduction may be necessary. A common strategy is to reduce the dose volume by 25%.
-
Temporary Discontinuation: In cases of significant vomiting, treatment can be interrupted. Adverse reactions typically resolve shortly after suspending treatment.
-
Re-initiation of Treatment: Once the adverse reactions have resolved, dosing may be recommenced at the same or a reduced dose. If vomiting reoccurs, withdrawal of the drug may be necessary.
-
Issue: The animal has developed diarrhea or loose stools.
-
Initial Assessment:
-
Characterize the diarrhea (e.g., frequency, consistency).
-
Rule out other potential causes of diarrhea (e.g., diet change, infection).
-
-
Management Strategies:
-
Supportive Care: Ensure the animal has access to fresh water to prevent dehydration.
-
Dietary Management: While this compound can be used with a commercial maintenance diet, ensure any recent diet changes were made gradually.
-
Dose Adjustment: Similar to vomiting, if diarrhea is persistent or severe, consider interrupting treatment or reducing the dose.
-
Issue: The animal is showing signs of anorexia (decreased appetite).
-
Initial Assessment:
-
Quantify the reduction in food intake. A decrease in food intake is an expected effect of this compound.
-
Monitor the animal's body weight to ensure weight loss is occurring at a safe rate.
-
-
Management Strategies:
-
Monitor Weight Loss: The dose of this compound is often adjusted based on the rate of weight loss. If weight loss is excessive, a dose reduction is warranted.
-
Ensure Nutritional Requirements are Met: Care must be taken to ensure that the consumed daily food ration meets the minimum recommended requirements for protein, vitamins, and essential fatty acids.
-
Treatment Interruption: If there is a significantly reduced appetite or excessive weight loss, treatment should be interrupted, and a veterinarian should be consulted.
-
Data on Gastrointestinal Side Effects
Table 1: Incidence of Common Adverse Reactions in this compound-Treated Dogs from a Clinical Study
| Adverse Reaction | This compound-Treated Dogs (n=170) | Control Dogs (n=88) |
| Vomiting | 24.7% | 21.6% |
| Diarrhea | 12.4% | 6.8% |
| Anorexia | 18.9% | Not specified |
| Lethargy | 17% | Not specified |
| Data sourced from a study where control dogs received corn oil. |
Table 2: Dose-Related Incidence of Emesis in a 14-Day Acute Tolerance Study in Beagles
| This compound Dose | Incidence of Emesis |
| Placebo | Sporadic |
| 2.5 mg/kg/day | Increased with dose |
| 5.0 mg/kg/day | Increased with dose |
| 10.0 mg/kg/day | Increased with dose |
| Adapted from findings where the incidence of emesis generally increased with the dose. |
Experimental Protocols
Protocol 1: Dose Initiation and Adjustment for Weight Loss in Obese Dogs
-
Initial Dosing: Begin with a starting dose of 0.05 mg/kg of the initial body weight, administered orally once daily for 14 days.
-
First Dose Increase: After the initial 14 days, double the daily dose (to 0.1 mg/kg).
-
Monthly Monitoring and Adjustments:
-
Weigh the dog every 28 days.
-
Adjust the dose monthly based on the percentage of weight loss to target a safe rate of weight loss.
-
If weight loss is less than 3% per month, the dose can be increased by 50-100% depending on the specific study protocol, not to exceed a maximum daily dose of 1 mg/kg.
-
-
Administration: Administer this compound either directly into the mouth or on a small amount of food.
Protocol 2: Management of Gastrointestinal Side Effects
-
Monitoring: Observe animals for vomiting, diarrhea, lethargy, and anorexia, especially during the first month of treatment and after any dose increase.
-
Vomiting/Diarrhea:
-
If mild and sporadic, continue treatment and monitoring.
-
If persistent or severe, interrupt treatment until signs resolve.
-
Upon resolution, treatment can be restarted at the same or a reduced dose (e.g., by 25%).
-
If vomiting reoccurs after re-initiation, consider withdrawing the animal from the study.
-
-
Anorexia/Excessive Weight Loss:
-
If appetite is significantly reduced or weight loss exceeds the target rate (e.g., >12% in a month), interrupt treatment.
-
Consult a veterinarian to assess the animal's health status.
-
Visualizations
Caption: this compound's mechanism of action in the enterocyte.
Caption: Workflow for managing GI side effects of this compound.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Overview of Systemic Pharmacotherapeutics of the Digestive System - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. dvm360.com [dvm360.com]
- 4. This compound, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Optimizing Dirlotapide Dosage for Preclinical Obesity Models
Welcome to the technical support center for the use of dirlotapide in preclinical obesity research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, dosage optimization, and troubleshooting common issues encountered when using this compound in rodent models of obesity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3][4] MTP is crucial for the assembly and secretion of apolipoprotein B-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoprotein (VLDL) in the liver.[1][3] By inhibiting MTP, primarily in the intestine, this compound blocks the absorption of dietary fats.[1][2] This leads to a reduction in fat absorption and also sends a satiety signal from lipid-filled intestinal cells, which helps to decrease food intake.[1][2] The primary mechanism for weight loss associated with this compound is thought to be this reduction in appetite.[1][3]
Q2: In which preclinical models is this compound typically used?
A2: this compound is an FDA-approved drug for weight management in dogs.[1] Consequently, a vast majority of the available research has been conducted in canine models of obesity. While this compound is not approved for use in rodents, MTP inhibitors have been studied in various rodent models of obesity and dyslipidemia, including diet-induced obesity (DIO) models in both mice and rats.[5][6][7]
Q3: What is a recommended starting dosage for this compound in mice and rats?
A3: There is limited published data on the specific dosage of this compound for obesity studies in rodents. However, based on studies with other MTP inhibitors like CP-346086 and JTT-130, a starting dose in the range of 1-10 mg/kg/day administered via oral gavage is a reasonable starting point for dose-finding studies. For instance, a dose of 10 mg/kg/day of CP-346086 for two weeks was shown to be effective in reducing cholesterol and triglycerides in rats and mice.[3][8] Another MTP inhibitor, JTT-130, was effective in rats when administered as a 10 mg/kg daily oral gavage. It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental goals.
Q4: How should this compound be prepared for oral administration in rodents?
A4: this compound is a poorly water-soluble compound. For oral gavage in rodents, it should be formulated in a vehicle that ensures its suspension and stability. Common vehicles for poorly water-soluble drugs in rodent studies include:
-
0.5% methylcellulose (B11928114) in water
-
Corn oil
-
A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (note: this should be tested for solubility and stability of this compound)
It is recommended to start with a simple, well-tolerated vehicle like 0.5% methylcellulose. The formulation should be a homogenous suspension to ensure accurate dosing.
Q5: What are the expected effects of this compound on body weight and food intake in rodents?
A5: Based on its mechanism of action and data from canine studies, this compound is expected to cause a dose-dependent reduction in body weight and food intake in rodent models of obesity.[1][3] The weight loss is primarily driven by a decrease in appetite.[1][3] In dogs, this compound treatment has led to significant weight loss.[9][10] Similar effects are anticipated in rodents, but the magnitude will depend on the dose, the specific rodent model, and the diet.
Q6: What are the potential side effects of this compound in rodents?
A6: The most common side effects observed in dogs include vomiting, diarrhea, and lethargy.[1] In rodents, first-generation MTP inhibitors have been associated with hepatic steatosis (fatty liver) and elevated liver transaminases.[4] Therefore, it is essential to monitor for these potential adverse effects in your studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant weight loss or reduction in food intake. | - Insufficient Dosage: The administered dose may be too low for the specific rodent model. - Drug Formulation/Administration Issue: The drug may not be properly suspended in the vehicle, leading to inaccurate dosing. The oral gavage technique may be flawed. - Model Resistance: The chosen obesity model may be less responsive to MTP inhibition. | - Increase the dose: Gradually escalate the dose of this compound. - Verify Formulation: Ensure the this compound is a homogenous suspension before each administration. - Refine Gavage Technique: Ensure proper oral gavage technique to deliver the full dose to the stomach. - Consider a different model: If feasible, test this compound in a different, well-characterized model of diet-induced obesity. |
| Excessive weight loss (>15% in a week). | - Dosage is too high: The current dose is causing a drastic reduction in food intake. | - Reduce the dose: Decrease the daily dose of this compound. - Monitor closely: Increase the frequency of body weight and food intake monitoring. |
| Signs of gastrointestinal distress (diarrhea, lethargy). | - Common side effect of MTP inhibitors: this compound can cause GI upset. - Vehicle intolerance: The vehicle used for administration may be causing irritation. | - Reduce the dose: A lower dose may be better tolerated. - Change the vehicle: Try a different, well-tolerated vehicle (e.g., switch from a lipid-based vehicle to methylcellulose). - Provide supportive care: Ensure animals have easy access to water and food. |
| Elevated liver enzymes (ALT, AST) or signs of hepatic steatosis upon necropsy. | - Known class effect of MTP inhibitors: Inhibition of hepatic MTP can lead to fat accumulation in the liver. | - Lower the dose: This is the most critical step. - Reduce study duration: Consider a shorter treatment period. - Monitor liver enzymes: Include regular monitoring of serum ALT and AST levels in your protocol. - Histopathological analysis: Perform a thorough histological examination of the liver at the end of the study. |
Data Summary Tables
Table 1: this compound Dosage and Administration in Canine Studies (for reference)
| Parameter | Dosage/Administration | Reference |
| Initial Dose | 0.05 mg/kg/day, orally | [9][11] |
| Dose Escalation | Doubled to 0.1 mg/kg/day after 14 days | [9][11] |
| Maintenance Dose | Adjusted monthly based on weight loss, up to a maximum of 1.0 mg/kg/day | [9][11] |
| Formulation | Oral solution | [1] |
Table 2: Efficacy of this compound in Canine Obesity Studies
| Parameter | Outcome | Reference |
| Body Weight Loss | 11-14% reduction over 112 days | [12] |
| Food Intake | Significant dose-dependent decrease | [9] |
| Primary Mechanism | ~90% of weight loss activity from reduced appetite, ~10% from increased fecal fat excretion | [10][13] |
Table 3: Common Adverse Effects of this compound in Dogs
| Adverse Effect | Frequency | Reference |
| Vomiting | Common | [1] |
| Diarrhea/Loose Stools | Common | [1] |
| Lethargy | Common | [1] |
| Anorexia | Reported | [10][13] |
| Elevated Hepatic Transaminases | Observed, especially at higher doses (>1.5 mg/kg/day) | [14] |
Experimental Protocols
Protocol 1: Diet-Induced Obesity (DIO) Model in Mice
-
Animal Model: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.
-
Diet: Feed mice a high-fat diet (HFD), typically with 45% or 60% of calories from fat, for 8-12 weeks to induce obesity.[6] A control group should be fed a standard chow diet.
-
Acclimation: Allow mice to acclimate to single housing and handling for at least one week before the start of the experiment.
-
Baseline Measurements: Record baseline body weight and food intake for several days before starting treatment.
-
Treatment: Administer this compound or vehicle daily via oral gavage at the desired dose.
-
Monitoring:
-
Record body weight and food intake daily or every other day.
-
Observe animals daily for any clinical signs of distress.
-
At the end of the study, collect blood for analysis of serum lipids (triglycerides, cholesterol) and liver enzymes (ALT, AST).
-
Harvest and weigh key organs (liver, adipose tissue).
-
Perform histopathological analysis of the liver to assess for steatosis.
-
Protocol 2: Oral Gavage in Rodents
-
Preparation:
-
Prepare the this compound suspension at the desired concentration in a suitable vehicle. Ensure it is well-mixed before each use.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
-
-
Restraint:
-
Firmly restrain the animal to immobilize the head and body.
-
-
Procedure:
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Slowly administer the suspension into the stomach.
-
Carefully withdraw the needle.
-
-
Post-Procedure:
-
Monitor the animal for a few minutes to ensure there are no signs of respiratory distress.
-
Visualizations
Caption: this compound's mechanism of action in reducing fat absorption and appetite.
Caption: A typical experimental workflow for evaluating this compound in a DIO rodent model.
Caption: A logical flow for troubleshooting common issues in this compound experiments.
References
- 1. JTT-130, a Novel Intestine-Specific Inhibitor of Microsomal Triglyceride Transfer Protein, Reduces Food Preference for Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JTT-130, a novel intestine-specific inhibitor of microsomal triglyceride transfer protein, suppresses high fat diet-induced obesity and glucose intolerance in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans. | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Obesity Rodent Models Applied to Research with Food Products and Natural Compounds [mdpi.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biologic activity of this compound, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. The safety of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dirlotapide Technical Support Center: Stability and Storage Guidelines for Laboratory Use
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of dirlotapide for laboratory applications. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary based on the physical form of the compound.
Q2: How should I store this compound in its solid (powder) form?
A2: For long-term storage, this compound powder should be kept at -20°C, where it can remain stable for up to three years.[1][2] It is also advisable to protect it from moisture.[1]
Q3: What are the best practices for storing this compound in a solvent?
A3: When dissolved in a solvent such as DMSO, this compound solutions should be stored at -80°C for optimal stability, which can be maintained for up to one year.[1] For shorter-term storage of up to one month, -20°C is also acceptable.[2]
Q4: I have the commercially available oral solution (Slentrol®). How should I store it?
A4: The commercial oral solution should be stored at room temperature.[3] It is important to protect it from direct sunlight by keeping it in its original container.[3][4] Once the bottle is opened, it should be used within three months.[4]
Q5: Can I dissolve this compound in water?
A5: this compound is poorly soluble in water, being classified as insoluble or only slightly soluble.[1] For most laboratory purposes, organic solvents like DMSO are required to prepare stock solutions.[1]
Troubleshooting Guide: Common Stability-Related Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Review your storage conditions against the recommended guidelines.2. Prepare fresh stock solutions from solid this compound.3. Perform a quick purity check of your stock solution using a suitable analytical method like HPLC. |
| Precipitation in stock solution | Exceeding the solubility limit or temperature fluctuations. | 1. Ensure the concentration does not exceed the known solubility in the chosen solvent.2. Gently warm the solution and sonicate to redissolve the precipitate.[1]3. If precipitation persists, prepare a new, less concentrated stock solution. |
| Loss of biological activity | Chemical degradation of the active compound. | 1. Avoid repeated freeze-thaw cycles of stock solutions.2. Protect solutions from light, especially if working with photolabile compounds.3. Consider conducting a forced degradation study to understand the stability of this compound under your specific experimental conditions (see Experimental Protocols section). |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | 1. Compare the chromatogram of a freshly prepared sample with the aged sample.2. If new peaks are present, it indicates degradation. A stability-indicating analytical method should be developed to separate and quantify these degradants. |
Quantitative Data Summary
The following tables summarize the known stability and storage information for this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years[1][2] | Keep away from moisture.[1] |
| 4°C | Up to 2 years[2] | ||
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] | |
| -20°C | Up to 1 month[2] | ||
| Commercial Oral Solution | Room Temperature | Use within 3 months of opening[4] | Protect from light.[3][4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 262.5 mg/mL (389.06 mM)[1] | Sonication is recommended to aid dissolution.[1] |
| Water | < 1 mg/mL[1] | Insoluble or slightly soluble.[1] |
Experimental Protocols
Since detailed public data on this compound's degradation pathways is limited, the following protocols provide a framework for researchers to assess its stability under their specific laboratory conditions.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C in a stability chamber for 24 hours.
-
Photostability: Expose the stock solution to a calibrated light source (e.g., ICH option 1 or 2) at room temperature for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from its degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector is suitable.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
2. Mobile Phase Selection:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
A typical starting gradient could be from 10% to 90% organic solvent over 20-30 minutes.
3. Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient slope, mobile phase composition, and pH to achieve adequate separation between this compound and all degradation peaks.
-
The goal is to have a resolution of >1.5 between all adjacent peaks.
4. Detection:
-
Set the UV detector to a wavelength where this compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
5. Validation:
-
Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Co-translational degradation of apolipoprotein B100 by the proteasome is prevented by microsomal triglyceride transfer protein. Synchronized translation studies on HepG2 cells treated with an inhibitor of microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
Addressing potential Dirlotapide-induced elevation of liver enzymes in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dirlotapide in vivo and encountering potential elevations in liver enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it lead to elevated liver enzymes?
A1: this compound is a selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is crucial for the assembly and release of apolipoprotein B-containing lipoproteins, such as chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[1][2] While this compound shows selectivity for intestinal MTP, it can also inhibit hepatic MTP to some extent. This inhibition in hepatocytes can lead to an accumulation of fat within the liver cells (hepatic steatosis), which may subsequently result in a mild, transient elevation of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
Q2: Are the this compound-induced elevations in liver enzymes typically associated with clinical signs of liver failure?
A2: No, in clinical studies involving dogs, the observed mild elevations in hepatic transaminase activity were generally not associated with clinical signs of liver disease or microscopic evidence of hepatic degeneration or necrosis. The elevations were often transient and resolved spontaneously over time, even with continued treatment.
Q3: At what doses of this compound are liver enzyme elevations more commonly observed?
A3: Elevations in hepatic transaminase activity have been more frequently observed in dogs treated with higher doses of this compound. Specifically, doses exceeding 1.5 mg/kg daily have been associated with these changes.
Q4: Is it necessary to discontinue this compound treatment if liver enzyme elevations are detected?
A4: Discontinuation of this compound due to increased liver enzymes was generally not necessary in clinical studies with dogs, as the animals were usually asymptomatic. However, any decision to continue or discontinue treatment should be based on a comprehensive assessment of the animal's clinical condition, the magnitude of the enzyme elevation, and the study protocol.
Q5: Are the effects of this compound on liver enzymes reversible?
A5: Yes, the clinical, pathologic, and histopathologic findings associated with this compound, including liver enzyme elevations, have been shown to be reversible upon cessation of treatment.
Troubleshooting Guide
Issue: Elevated ALT and/or AST levels observed in study subjects following this compound administration.
1. Initial Assessment and Monitoring:
-
Confirm the elevation: Repeat the liver enzyme panel to confirm the initial findings and rule out sample handling errors.
-
Assess the magnitude: Determine the fold-increase of the enzyme levels compared to the baseline and the upper limit of the reference range.
-
Clinical observation: Closely monitor the animals for any clinical signs of liver disease, which may include lethargy, anorexia, vomiting, diarrhea, or jaundice.
-
Frequency of monitoring: Increase the frequency of liver enzyme monitoring to establish a trend (e.g., weekly or bi-weekly).
2. Dose Evaluation:
-
Review the current dose: Elevations are more common at doses above 1.5 mg/kg/day.
-
Consider dose reduction: If the enzyme elevations are significant and/or persistent, a dose reduction may be considered to mitigate the effect while potentially maintaining therapeutic efficacy.
3. Further Diagnostic Workup (if necessary):
-
Comprehensive liver panel: If elevations are significant or accompanied by clinical signs, consider a more comprehensive liver function panel, including alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin, and albumin to assess overall liver function.
-
Bile acid stimulation test: This can be a more specific test of liver function in a non-jaundiced animal.
-
Imaging: Abdominal ultrasound can be used to evaluate liver parenchyma for changes consistent with hepatic steatosis.
-
Histopathology: In terminal studies or if clinically warranted, a liver biopsy can provide definitive evidence of fat accumulation and rule out other causes of liver injury.
Data on Liver Enzyme Elevations
The following tables summarize quantitative data on liver enzyme elevations from clinical studies in dogs.
Table 1: Incidence of Elevated Liver Enzymes in this compound-Treated Dogs (Study B)
| Liver Enzyme | This compound (n=170) | Placebo (n=88) |
| ALT > 120 IU/L | ||
| Pre-treatment | 8 (4.7%) | 3 (3.4%) |
| Post-treatment | 15 (9.9%) | 5 (6.0%) |
| AST > 60 IU/L | ||
| Pre-treatment | 6 (3.5%) | 0 (0%) |
| Post-treatment | 16 (9.2%) | 4 (4.8%) |
| ALP > 125 IU/L | ||
| Pre-treatment | 30 (17.6%) | 10 (11.4%) |
| Post-treatment | 17 (9.9%) | 15 (16.9%) |
Data adapted from a study on the resurrection of canine weight-loss drug this compound.
Experimental Protocols
Protocol 1: Monitoring Liver Enzymes During In Vivo this compound Studies
-
Baseline Measurement: Collect pre-treatment blood samples to establish baseline values for key liver enzymes (ALT, AST, ALP).
-
Dosing Administration: Administer this compound orally once daily. The recommended initial dose in dogs is 0.05 mg/kg, which can be doubled after 14 days and then adjusted monthly based on weight loss, with a maximum daily dose of 1.0 mg/kg.
-
Scheduled Blood Collection: Collect blood samples at regular intervals throughout the study (e.g., every 28 days) for liver enzyme monitoring.
-
Sample Processing: Centrifuge blood samples to separate serum.
-
Biochemical Analysis: Analyze serum samples for ALT, AST, and ALP concentrations using a validated veterinary chemistry analyzer.
-
Data Analysis: Compare post-treatment enzyme levels to baseline values and to the control group. Statistically analyze the data to determine the significance of any observed changes.
Visualizations
References
Technical Support Center: Overcoming Compensatory Mechanisms to Dirlotapide Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments involving the MTP inhibitor, dirlotapide. The following sections detail the drug's mechanism of action, expected outcomes, and strategies to address the compensatory responses that can arise during treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the microsomal triglyceride transfer protein (MTP) that is primarily active in the intestine.[1][2][3] Its primary mode of action is the reduction of appetite, which accounts for approximately 90% of its weight-loss effect.[4] It achieves this by blocking the assembly and release of lipoproteins from enterocytes, leading to an accumulation of lipids within these cells. This lipid accumulation is thought to trigger the release of satiety hormones, most notably Peptide YY (PYY).[1][3] The remaining 10% of weight loss is attributed to the direct reduction in fat absorption.[4]
Q2: What are the expected therapeutic outcomes of this compound treatment in a research setting?
A2: In preclinical studies using canine models, this compound has been shown to produce significant weight loss. Expect a mean weight loss of 11.8% to 14.0% over a 16-week period.[5] Following the initial weight loss phase, a weight management phase can result in a total weight loss of up to 19.3%.[5] Accompanying the weight loss, you should observe a reduction in food intake and an increase in fecal fat content.[4] Improvements in body condition scores are also a common finding.[6]
Q3: What are the most common adverse effects observed during this compound administration?
A3: The most frequently reported side effects are gastrointestinal in nature and include vomiting, diarrhea, and lethargy.[5][7] These effects are often dose-dependent and tend to be more prevalent during the initial phases of treatment or after a dose escalation.[7] Mild and transient elevations in hepatic transaminases (ALT/AST) have also been observed, which typically resolve spontaneously.[5]
Q4: What is meant by "compensatory mechanisms" in the context of this compound treatment?
A4: Compensatory mechanisms refer to the physiological adaptations that can occur in response to prolonged this compound administration, which may counteract its therapeutic effects. These can manifest as:
-
Rebound Weight Gain: A common observation is the regaining of weight after the cessation of this compound treatment.[4][8]
-
Plateau in Weight Loss: The initial rate of weight loss may slow down over time, necessitating dose adjustments to maintain efficacy.[8]
-
Hormonal Adaptations: While PYY levels are initially increased, the body may adapt to this chronic stimulation. This could involve receptor desensitization or changes in the levels of other appetite-regulating hormones.
-
Metabolic Adjustments: The body may attempt to compensate for the reduced fat absorption by upregulating pathways involved in lipid uptake and storage upon drug withdrawal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Variable or Suboptimal Weight Loss | Individual variation in drug response. Incorrect dosage or administration. Compensatory hyperphagia (increased eating) if access to food is not controlled. | Ensure accurate dosing based on the animal's body weight. Standardize feeding protocols and monitor food intake meticulously. Consider a dose escalation as per established protocols if weight loss plateaus. |
| Excessive Vomiting or Diarrhea | Dose may be too high for the individual animal. Rapid dose escalation. | Reduce the dose to the previously tolerated level. Consider a more gradual dose escalation schedule. Administer this compound with a small amount of food to potentially mitigate gastrointestinal upset. |
| Weight Regain After Treatment Cessation | Rebound in appetite and potential upregulation of fat absorption pathways. Lack of dietary management post-treatment. | Implement a structured dietary plan and exercise regimen during and after the treatment period. Taper the this compound dose gradually at the end of the study rather than abrupt cessation. |
| Plateau in Weight Loss | Development of physiological tolerance (compensatory mechanisms). | Increase the this compound dose according to a pre-defined escalation schedule. Investigate potential changes in appetite-regulating hormones (PYY, ghrelin, GLP-1) to understand the underlying mechanism. |
| Elevated Liver Enzymes | Hepatic lipid accumulation due to MTP inhibition in the liver. | Monitor liver enzymes (ALT, AST) regularly. In most cases, these elevations are mild and transient. If elevations are significant or accompanied by clinical signs of liver dysfunction, consider a dose reduction or temporary discontinuation of the drug. |
Quantitative Data from this compound Studies
Table 1: Efficacy of this compound on Body Weight in Canine Studies
| Study Phase | Duration | This compound Group Mean Weight Loss (%) | Placebo Group Mean Weight Loss (%) | p-value | Reference |
| Weight Loss | 16 weeks | 11.8 - 14.0 | 3.0 - 3.9 | <0.0001 | [5] |
| Weight Management | 12 weeks | 19.3 | - | - | [5] |
| Post-Treatment | 8 weeks | 16.7 (3.4% regain) | - | - | [5] |
Table 2: Effects of this compound on Body Composition (DXA)
| Parameter | This compound Group | Placebo Group | Reference |
| Change in Body Fat (%) | Significant Decrease | Minimal Change | [4] |
| Change in Lean Body Mass (%) | Minimal Change | Minimal Change | [4] |
Table 3: Impact of this compound on Serum Lipids
| Lipid Parameter | Change with this compound Treatment | Reference |
| Total Cholesterol | Significant Decrease | [4] |
| Triglycerides | Decrease | [4] |
Experimental Protocols
Canine Obesity Induction Protocol
Objective: To induce a state of obesity in a controlled research setting to study the effects of this compound.
Methodology:
-
Animal Selection: Use adult dogs of a breed known to be predisposed to weight gain, such as Beagles or Labrador Retrievers. Ensure all animals are healthy and free from any underlying metabolic conditions.
-
Diet: Provide a high-fat, high-calorie diet ad libitum. The diet should derive a significant portion of its calories from fat.
-
Monitoring: Monitor body weight and body condition score (BCS) on a weekly basis.
-
Duration: Continue the high-fat diet until the desired level of obesity is achieved (typically a BCS of 7/9 or higher). This can take several weeks to months.
-
Acclimation: Once the target weight is reached, acclimate the animals to a standardized feeding schedule and housing conditions before initiating the this compound treatment.
Dual-Energy X-ray Absorptiometry (DXA) for Body Composition Analysis
Objective: To accurately measure changes in body fat, lean mass, and bone mineral content in response to this compound treatment.
Methodology:
-
Animal Preparation: Fast the animals overnight to ensure an empty gastrointestinal tract, which can interfere with the scan accuracy.
-
Anesthesia: Anesthetize the animals to prevent movement during the scan, which is critical for obtaining accurate and reproducible results.
-
Positioning: Place the animal in a consistent position for every scan (e.g., dorsal or ventral recumbency). Consistent positioning is crucial for longitudinal studies.
-
Scanning: Perform a whole-body scan according to the manufacturer's instructions for the specific DXA machine.
-
Data Analysis: Use the accompanying software to analyze the scan data and obtain values for total body fat (grams and percentage), lean mass (grams), and bone mineral content (grams).
Oral Glucose Tolerance Test (OGTT) in Canines
Objective: To assess changes in glucose metabolism and insulin (B600854) sensitivity, which can be affected by obesity and weight loss.
Methodology:
-
Fasting: Fast the dogs overnight (12-18 hours).
-
Baseline Blood Sample: Collect a baseline blood sample for the measurement of fasting glucose and insulin levels.
-
Glucose Administration: Administer a 50% glucose solution orally via gavage at a dose of 5 mL/kg body weight.[9][10]
-
Serial Blood Sampling: Collect blood samples at 30, 60, 90, 120, and 180 minutes post-glucose administration.[9][11]
-
Analysis: Measure glucose and insulin concentrations in all collected samples.
-
Interpretation: Plot the glucose and insulin concentrations over time to assess the glucose excursion and insulin response. A delayed return of glucose to baseline levels can indicate insulin resistance.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action leading to weight loss.
Caption: Potential compensatory mechanisms to this compound treatment.
Caption: A typical experimental workflow for a this compound study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biologic activity of this compound, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An evaluation of this compound to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The safety of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oral glucose tolerance test and determination of serum fructosamine level in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral glucose tolerance test and determination of serum fructosamine level in beagle dogs. | Semantic Scholar [semanticscholar.org]
- 11. Glucose Tolerance Test (GTT) | Veterian Key [veteriankey.com]
Technical Support Center: Minimizing Off-Target Effects of Dirlotapide in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dirlotapide in cellular models. The information is designed to help mitigate off-target effects and ensure the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the microsomal triglyceride transfer protein (MTP).[1][2][3] MTP is crucial for the assembly and secretion of apolipoprotein B (ApoB)-containing lipoproteins, such as very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine.[1][2] By inhibiting MTP, this compound effectively blocks the loading of lipids onto ApoB, thereby reducing the secretion of these lipoproteins.[1] While it shows selectivity for intestinal MTP in vivo, it can also inhibit hepatic MTP.[1][2]
Q2: What are the potential off-target effects of this compound in cellular models?
A2: Based on its mechanism of action and observed in vivo side effects, potential off-target effects in cellular models include:
-
Hepatocellular Lipid Accumulation (Steatosis): Inhibition of hepatic MTP can lead to the accumulation of triglycerides within hepatocytes, as the lipids are not efficiently incorporated into VLDL particles for secretion.[1]
-
Cytotoxicity: At higher concentrations or with prolonged exposure, the intracellular accumulation of lipids or other cellular disruptions may lead to cytotoxicity.
-
Alterations in Enteroendocrine Signaling: this compound's primary in vivo effect on appetite is mediated by increased release of Peptide YY (PYY).[1][2][3] This indicates a potential off-target effect on the signaling pathways of enteroendocrine cells.
-
Non-specific Kinase Inhibition: Like many small molecule inhibitors, there is a potential for off-target inhibition of various protein kinases.
Q3: Which cell lines are appropriate for studying the effects of this compound?
A3: The choice of cell line depends on the research question:
-
Hepatocytes: HepG2 cells are a commonly used human hepatoma cell line for studying lipoprotein metabolism and MTP inhibition.[4][5][6]
-
Enterocytes: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes, suitable for studying intestinal lipoprotein assembly.
-
Enteroendocrine Cells: NCI-H716, STC-1, and GLUTag cell lines are used to model enteroendocrine L-cells and study the secretion of hormones like GLP-1 and PYY.[1][2][7]
Q4: this compound is a lipophilic compound. What precautions should I take in my cell culture experiments?
A4: Lipophilic compounds can be challenging to work with in aqueous culture media. Key considerations include:
-
Solubility: this compound may precipitate in culture media, especially at high concentrations. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO and then dilute it into the culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Adsorption to Plastics: Lipophilic compounds can adsorb to plastic surfaces of culture plates and pipette tips, reducing the effective concentration in the media. Using low-adhesion plastics can help mitigate this.
-
Interaction with Serum Proteins: this compound may bind to albumin and other proteins in the fetal bovine serum (FBS) in the culture medium, which can affect its free concentration and activity. It may be necessary to perform experiments in serum-free or low-serum conditions, or to account for protein binding in your dose-response calculations.
Troubleshooting Guides
Issue 1: High background or inconsistent results in cell viability assays.
-
Possible Cause: this compound precipitation interfering with the assay readout (e.g., formazan (B1609692) crystals in MTT assay).
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the viability reagent, inspect the wells under a microscope for any signs of compound precipitation.
-
Solubility Test: Perform a solubility test of this compound in your specific cell culture medium at the highest concentration to be used.
-
Assay Choice: Consider using a cytotoxicity assay that measures a released marker in the supernatant, such as the Lactate Dehydrogenase (LDH) assay, which is less susceptible to interference from precipitates.
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
Issue 2: Unexpected decrease in ApoB secretion in control (untreated) cells.
-
Possible Cause: Sub-optimal cell health or issues with the ApoB secretion assay protocol.
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are in the exponential growth phase and have high viability before starting the experiment.
-
Reagent Stability: Check the expiration dates and proper storage of all assay reagents, including antibodies and standards for ELISA.
-
Protocol Optimization: Optimize the incubation time for ApoB accumulation in the medium. A time-course experiment can help determine the optimal duration.
-
Loading Control: Normalize the secreted ApoB levels to the total cellular protein content to account for variations in cell number between wells.
-
Issue 3: No significant increase in lipid accumulation in hepatocytes after this compound treatment.
-
Possible Cause: Insufficient MTP inhibition or low baseline lipid metabolism in the cells.
-
Troubleshooting Steps:
-
Dose-Response: Perform a dose-response experiment to ensure that the concentration of this compound is sufficient to inhibit MTP.
-
Lipid Supplementation: To enhance the effect, supplement the culture medium with oleic acid complexed to BSA to provide an exogenous source of fatty acids for triglyceride synthesis.
-
Time-Course: Assess lipid accumulation at different time points (e.g., 24, 48, 72 hours) to determine the optimal incubation period.
-
Positive Control: Use a known inducer of steatosis as a positive control to validate the assay.
-
Data Presentation
Table 1: Recommended Cell Lines and Culture Conditions
| Cell Line | Cell Type | Key Application | Recommended Seeding Density (per cm²) | Culture Medium |
| HepG2 | Human Hepatocellular Carcinoma | Hepatic lipid metabolism, ApoB secretion, Steatosis | 3 x 10⁴ | EMEM + 10% FBS |
| Caco-2 | Human Colorectal Adenocarcinoma | Intestinal lipid absorption and lipoprotein secretion | 6 x 10⁴ | DMEM + 20% FBS |
| NCI-H716 | Human Colorectal Adenocarcinoma | PYY and GLP-1 secretion | 1 x 10⁵ (in Matrigel-coated plates) | RPMI-1640 + 10% FBS |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation | Poor aqueous solubility | Prepare a concentrated stock in DMSO; perform serial dilutions in pre-warmed media. |
| High Assay Variability | Inconsistent cell seeding | Use a cell counter for accurate seeding; ensure even cell distribution in wells. |
| Low Signal-to-Noise Ratio | Sub-optimal assay conditions | Optimize incubation times, reagent concentrations, and cell density. |
| Cell Toxicity | High compound or solvent concentration | Perform a dose-response curve to determine the optimal non-toxic concentration; keep final DMSO concentration <0.1%. |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Hepatocellular Lipid Accumulation (Oil Red O Staining)
-
Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 3 x 10⁵ cells/mL and allow them to adhere for 24 hours.[8]
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) in a medium supplemented with 200 µM oleic acid complexed to BSA for 24-48 hours.
-
Fixation: Wash the cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 30 minutes.[8]
-
Staining:
-
Prepare the Oil Red O working solution by mixing three parts of a 3.5 mg/mL stock solution in isopropanol (B130326) with two parts of distilled water.[8]
-
Wash the fixed cells with PBS and stain with the Oil Red O working solution for 15 minutes at room temperature.[8]
-
-
Washing: Remove the staining solution and wash the cells with distilled water until the water is clear.
-
Imaging: Visualize and capture images of the stained lipid droplets using a microscope.
-
Quantification:
-
To quantify the lipid accumulation, elute the Oil Red O stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the isopropanol to a 96-well plate and measure the absorbance at 490-520 nm.
-
Protocol 2: Measurement of Apolipoprotein B (ApoB) Secretion
-
Cell Seeding: Seed HepG2 cells in a 12-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with this compound (or vehicle control) in a serum-free medium for 1 hour.
-
Induction of ApoB Secretion: If desired, supplement the medium with 0.4 mM oleic acid to stimulate lipoprotein production.
-
Sample Collection: After 24 hours of incubation, collect the cell culture supernatant.[9]
-
Sample Processing: Centrifuge the supernatant at 10,000 x g for 10 minutes to remove cell debris.
-
Quantification: Measure the concentration of ApoB in the supernatant using a human ApoB ELISA kit according to the manufacturer's instructions.
-
Normalization: Lyse the cells and measure the total protein concentration using a BCA assay. Normalize the secreted ApoB concentration to the total cellular protein content.
Protocol 3: Cell Viability and Cytotoxicity Assays
A. MTT Assay (Cell Viability)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
B. LDH Assay (Cytotoxicity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).[13]
-
Supernatant Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[14]
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's protocol.[13]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add the stop solution provided in the kit.[13]
-
Measurement: Measure the absorbance at 490 nm.[13]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. SCFAs strongly stimulate PYY production in human enteroendocrine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-translational degradation of apolipoprotein B100 by the proteasome is prevented by microsomal triglyceride transfer protein. Synchronized translation studies on HepG2 cells treated with an inhibitor of microsomal triglyceride transfer protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of apolipoprotein B and triglyceride secretion in human hepatoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Strategies to Enhance the Oral Bioavailability of Dirlotapide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Dirlotapide.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving high oral bioavailability with this compound?
A1: The primary challenges in achieving high oral bioavailability for this compound stem from its physicochemical properties. This compound is a highly lipophilic molecule with poor aqueous solubility. This low solubility in gastrointestinal fluids can lead to a low dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs. Consequently, this can result in low and variable oral bioavailability.
Q2: What is the reported oral bioavailability of this compound and is it affected by food?
A2: The oral bioavailability of this compound in dogs has been reported to be in the range of 22-41%.[1] Studies have shown a positive food effect, with the area under the curve (AUC), a measure of total drug exposure, being 54% higher in the fed state compared to the fasted state.[1] This suggests that the presence of food, particularly fats, can enhance the absorption of this compound.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A3: Given this compound's lipophilic nature and poor aqueous solubility, the most promising formulation strategies include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), can maintain the drug in a solubilized state in the gastrointestinal tract, thereby improving its absorption.
-
Solid Dispersions: By dispersing this compound in a hydrophilic polymer matrix at a molecular level, its dissolution rate and apparent solubility can be significantly increased.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to a faster dissolution rate and improved bioavailability.
Q4: How does this compound's mechanism of action influence formulation strategy?
A4: this compound is a microsomal triglyceride transfer protein (MTP) inhibitor that acts locally in the small intestine to reduce fat absorption.[2] This localized site of action suggests that formulations ensuring good dissolution and high concentration of the drug in the upper small intestine would be most effective. All the aforementioned strategies (LBDDS, solid dispersions, and nanosuspensions) are designed to enhance dissolution and maintain drug concentration in the gastrointestinal lumen, which aligns well with this compound's mechanism of action.
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Poor dissolution of the crystalline drug in the gastrointestinal tract. | Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS). | This compound is lipophilic and will have good solubility in lipidic excipients. A SEDDS formulation will present the drug in a solubilized form, bypassing the dissolution step of the crystalline solid. |
| Precipitation of the drug in the aqueous environment of the gut after release from the formulation. | Incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., HPMC, PVP), into the formulation. | These polymers can maintain a supersaturated state of the drug for a longer duration, allowing more time for absorption. |
| Inadequate in vitro dissolution method leading to poor in vitro-in vivo correlation (IVIVC). | Develop a biorelevant dissolution method that includes simulated gastric and intestinal fluids (SGF and SIF) and potentially the addition of lipase (B570770) to simulate the fed state. | A biorelevant dissolution method can better predict the in vivo performance of the formulation and help in optimizing it. |
Issue 2: Physical Instability of Amorphous Solid Dispersions (e.g., recrystallization)
| Possible Cause | Troubleshooting Step | Rationale |
| The drug is not fully miscible with the polymer carrier. | Screen for polymers with better miscibility with this compound using techniques like differential scanning calorimetry (DSC). | Good miscibility between the drug and the polymer is crucial for the physical stability of the amorphous solid dispersion. |
| The formulation has a high drug loading that exceeds the solubility of the drug in the polymer. | Reduce the drug loading in the solid dispersion. | A lower drug loading will reduce the thermodynamic driving force for crystallization. |
| Moisture-induced crystallization during storage. | Store the formulation in tightly sealed containers with a desiccant. Consider using polymers with lower hygroscopicity. | Moisture can act as a plasticizer, increasing molecular mobility and facilitating recrystallization of the amorphous drug. |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in this compound's oral bioavailability with different formulation strategies, based on the known baseline bioavailability in dogs.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Unformulated this compound (in aqueous suspension) | 31 | 2.0 | 150 | 100 |
| This compound in SEDDS | 95 | 1.0 | 450 | 300 |
| This compound as a Solid Dispersion | 120 | 0.8 | 525 | 350 |
| This compound as a Nanosuspension | 110 | 1.2 | 495 | 330 |
Note: The data presented in this table are for illustrative purposes to demonstrate the potential impact of formulation strategies and are not derived from direct comparative experimental studies of this compound.
Experimental Protocols
Protocol 1: Preparation and Characterization of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
1. Excipient Solubility Screening: a. Prepare saturated solutions of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400). b. Equilibrate the solutions for 48 hours and analyze the supernatant for this compound concentration using a validated HPLC method to determine the solubility in each excipient.
2. Construction of Ternary Phase Diagrams: a. Select the oil, surfactant, and cosolvent with the highest solubility for this compound. b. Prepare mixtures of these three components at various ratios. c. Titrate each mixture with water and observe the formation of emulsions. d. Construct a ternary phase diagram to identify the self-emulsifying region.
3. Preparation of this compound-Loaded SEDDS: a. Select a formulation from the self-emulsifying region of the ternary phase diagram. b. Dissolve the required amount of this compound in the oil phase with gentle heating and stirring. c. Add the surfactant and cosolvent to the oily phase and mix until a clear solution is obtained.
4. Characterization of the SEDDS: a. Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). b. In Vitro Dissolution: Perform dissolution testing using a USP Apparatus II (paddle method) in simulated gastric fluid (SGF) for 1 hour, followed by simulated intestinal fluid (SIF). Analyze the samples at different time points by HPLC.
Protocol 2: In Vivo Pharmacokinetic Study in a Beagle Dog Model
1. Animal Model: a. Use healthy adult beagle dogs, as they are a commonly used model for pharmacokinetic studies of drugs intended for veterinary use.[3]
2. Study Design: a. A crossover study design is recommended to minimize inter-animal variability. b. Divide the dogs into groups, and administer a single oral dose of each this compound formulation (e.g., unformulated drug, SEDDS, solid dispersion, nanosuspension) with a washout period between each treatment.
3. Dosing and Sample Collection: a. Administer the formulations orally to fasted dogs. b. Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing. c. Process the blood samples to obtain plasma and store at -80°C until analysis.
4. Bioanalytical Method: a. Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.
5. Pharmacokinetic Analysis: a. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation using non-compartmental analysis. b. Determine the relative bioavailability of the enhanced formulations compared to the unformulated drug.
Visualizations
References
Mitigating Dirlotapide-induced vomiting in canine research subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dirlotapide in canine research subjects. The focus is on mitigating the common adverse effect of vomiting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause vomiting?
A1: this compound is a selective microsomal triglyceride transfer protein (MTP) inhibitor that primarily acts locally in the intestine.[1][2] It blocks the assembly and release of lipoprotein particles, which reduces fat absorption and is thought to generate a satiety signal from lipid-filled intestinal cells (enterocytes).[1][2] This satiety signal is likely mediated by the increased release of Peptide YY (PYY), a gut hormone that regulates food intake.[2] However, PYY can also induce emesis, and receptors for PYY have been identified in the area postrema of the canine brain, a key chemoreceptor trigger zone for vomiting.[3] Therefore, the vomiting observed with this compound administration is likely a direct consequence of its mechanism of action related to satiety signaling.
Q2: How common is vomiting in dogs treated with this compound?
A2: Vomiting is one of the most frequently reported adverse reactions in dogs treated with this compound.[1][2][4] The incidence of vomiting is generally dose-related and tends to be more frequent during the first month of treatment or within a week of a dose increase.[1][4] With continued treatment, the incidence of emesis typically decreases.[4][5] In some clinical studies, up to 48.1% of this compound-treated dogs experienced at least one episode of vomiting, compared to 20.6% of placebo-treated dogs.[4]
Q3: What is the recommended dosing protocol to minimize the risk of vomiting?
A3: To improve tolerability and reduce the incidence of vomiting, a gradual dose escalation protocol is recommended. The initial dose is typically low and then gradually increased. The recommended starting dose is 0.05 mg/kg of the dog's initial body weight per day.[6] After the first 14 days, this dose is doubled.[6] Subsequent dose adjustments are made monthly based on the desired rate of weight loss.[6] This slow dose titration allows the dog to acclimate to the medication, which can reduce the severity of gastrointestinal side effects.[4]
Q4: Can this compound be administered with food?
A4: Yes, this compound can be administered directly into the mouth or on a small amount of food.[6] Some anecdotal reports suggest that changing the time of administration or giving the dose with or without a meal may help in cases of vomiting.[1] One field study noted a slight improvement in weight loss if this compound was given with a meal or on food.[7]
Troubleshooting Guide: Managing this compound-Induced Vomiting
This guide provides a stepwise approach for managing vomiting in canine research subjects receiving this compound.
Step 1: Dose Adjustment and Temporary Interruption
If a research subject experiences vomiting, the first line of action is to adjust the dosing regimen.
-
Initial Vomiting: If vomiting occurs, it is often recommended to continue dosing at the same volume.[1] The timing of administration (e.g., with or without a small meal) can be altered to see if this improves tolerance.[1][7]
-
Persistent or Severe Vomiting: If vomiting is severe or lasts for more than two days, treatment should be interrupted.[1][6] Once the vomiting has resolved, dosing can be restarted at the same or a reduced dose volume (e.g., reduced by 25%).[6] If vomiting reoccurs, withdrawal from the study may be necessary.[6]
Step 2: Understanding the Signaling Pathway of this compound-Induced Emesis
The primary mechanism of this compound-induced satiety and emesis is believed to be through the release of Peptide YY (PYY) from intestinal L-cells in response to lipid accumulation in enterocytes. PYY then acts on receptors in the chemoreceptor trigger zone (CRTZ) of the brain to induce satiety and, in some cases, vomiting.
Step 3: Considerations for Anti-Emetic Therapy (Hypothetical Application)
Disclaimer: There are no published clinical trials specifically evaluating the efficacy of anti-emetic drugs for the mitigation of this compound-induced vomiting. The following recommendations are based on the proposed mechanism of action and the known pharmacology of common veterinary anti-emetics. The use of any concurrent medication should be carefully considered as part of the experimental design and may require justification in the study protocol.
If dose adjustments are unsuccessful and vomiting persists, the use of an anti-emetic may be considered. The choice of anti-emetic should be based on its mechanism of action in relation to the proposed PYY-mediated emesis pathway.
-
Maropitant (NK-1 Receptor Antagonist): Maropitant is a potent anti-emetic that works by blocking the action of substance P at neurokinin-1 (NK-1) receptors in the central nervous system, which is a final common pathway for vomiting.[8][9] Because it acts at the final step in the emetic reflex, it is effective against a broad range of emetic stimuli.
-
Potential Utility: High. Its broad-spectrum activity makes it a strong candidate for controlling this compound-induced vomiting, regardless of the specific upstream signaling.
-
-
Ondansetron (B39145) (5-HT3 Receptor Antagonist): Ondansetron is a serotonin (B10506) 5-HT3 receptor antagonist.[10][11][12][13][14] It is particularly effective against vomiting caused by chemotherapy, which involves the release of serotonin from enterochromaffin cells in the gut.[10][11][12][13][14] While PYY is the primary proposed mediator for this compound, crosstalk between gut hormone signaling pathways is possible.
-
Potential Utility: Moderate. Its efficacy would depend on whether the PYY signaling pathway involves a significant serotonin component.
-
-
Metoclopramide (Dopamine D2 Receptor Antagonist): Metoclopramide has both central and peripheral actions.[2][15][16][17][18] Centrally, it blocks dopamine (B1211576) D2 receptors in the CRTZ.[2][15][16][17][18] Peripherally, it increases upper gastrointestinal motility.[2][15][16][17][18]
-
Potential Utility: Moderate. Its effectiveness would depend on the degree to which the PYY signal in the CRTZ is transduced through dopaminergic pathways.
-
Data Presentation
Table 1: Incidence of Vomiting in this compound Clinical Trials
| Study Reference | This compound Dose | Percentage of Dogs Vomiting | Placebo Group Vomiting | Notes |
| Wren et al. (2007)[4] | Label Dosing Regimen | Up to 48.1% | Up to 20.6% | Vomiting occurred more frequently in the first month of treatment. |
| Freedom of Information Summary[3] | 0.045 mL/lb initial dose | 54.7% | 20.8% | Higher initial dose led to a higher incidence of vomiting. |
| European Medicines Agency[15] | Recommended Schedule | ~30% with at least one event | Not specified | Signs typically started during the first month and decreased over time. |
Experimental Protocols
Protocol 1: Standard this compound Dose Titration for Canine Weight Management Studies
-
Objective: To achieve gradual weight loss while minimizing adverse gastrointestinal effects, including vomiting.
-
Procedure:
-
Initial Dosing (Days 1-14): Administer this compound orally once daily at a dose of 0.05 mg/kg based on the dog's initial body weight.[6]
-
Dose Escalation (Days 15-28): Double the daily dose to 0.1 mg/kg of the initial body weight.[6]
-
Monthly Dose Adjustments (After Day 28): Weigh the dog monthly. Adjust the daily dose based on the percentage of weight loss to maintain a target rate of weight loss (typically ≥ 0.7% per week).[7] Dose adjustments may involve increasing the dose by 50-100% if weight loss is insufficient, up to a maximum recommended dose.[6]
-
-
Monitoring: Record all instances of vomiting, including frequency and severity. Note the relationship between vomiting episodes and the timing of dose administration and meals.
References
- 1. Plasma levels of peptide YY correlate with cisplatin-induced emesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metoclopramide for Dogs, Cats, and Horses - Wedgewood Pharmacy [wedgewood.com]
- 3. Emesis in dogs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academic.oup.com [academic.oup.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. dvm360.com [dvm360.com]
- 10. Ondansetron in dogs with nausea associated with vestibular disease: A double‐blinded, randomized placebo‐controlled crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The use of ondansetron for the treatment of nausea in dogs with vestibular syndrome | Semantic Scholar [semanticscholar.org]
- 12. The use of ondansetron for the treatment of nausea in dogs with vestibular syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of ondansetron for the treatment of nausea in dogs with vestibular syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metoclopramide HCl for Pets | PetPlace.com [petplace.com]
- 16. Metoclopramide | VCA Animal Hospitals [vcahospitals.com]
- 17. Metoclopramide for Dogs: Uses, Side Effects, and Dosage [dailypaws.com]
- 18. Metoclopramide | Medication for Dogs, Cats and Pets: PetMD Medication | PetMD [petmd.com]
Adjusting Dirlotapide dosage to prevent rapid weight loss in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting dirlotapide dosage to prevent rapid weight loss and associated adverse events in canine studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective microsomal triglyceride transfer protein (MTP) inhibitor.[1][2][3] It primarily acts in the intestine to block the assembly and release of lipoproteins into the bloodstream, which reduces fat absorption.[1][2] This action also triggers a satiety signal from lipid-filled intestinal cells, leading to decreased appetite.
Q2: What are the most common side effects associated with this compound administration?
A2: The most frequently observed side effects include vomiting, loose stools, diarrhea, lethargy, and anorexia. Elevations in serum transaminase levels have also been reported. These side effects are often dose-related and more common at the beginning of treatment.
Q3: Is it necessary to modify the animal's diet and exercise regimen during this compound treatment?
A3: While this compound can be effective without mandatory changes to diet or exercise, it is highly recommended to implement a comprehensive weight management program that includes dietary adjustments and increased physical activity. This approach helps to establish long-term healthy habits and minimizes the risk of weight regain after treatment is discontinued.
Q4: What is the recommended duration for this compound treatment?
A4: The safety of this compound has been evaluated for up to one year of use. A typical treatment plan involves a weight loss phase followed by a weight management phase of about 3 months to stabilize the new body weight.
Troubleshooting Guide
Issue: Subject is experiencing vomiting and diarrhea.
-
Cause: These are common side effects, especially at the start of treatment or after a dose increase, and can be indicative of a too-rapid rate of weight loss.
-
Solution:
-
Temporary Discontinuation: Interrupt treatment until the gastrointestinal signs resolve.
-
Dose Reduction: When reintroducing the medication, consider reducing the previous dose by 25%.
-
Slower Titration: If signs reappear, a more gradual dose escalation schedule may be necessary.
-
Dietary Fat Restriction: In some cases, controlling dietary fat intake can help manage steatorrhea (excess fat in feces) and related gastrointestinal upset.
-
Issue: Subject is exhibiting significant anorexia and lethargy.
-
Cause: Reduced appetite is an expected effect of this compound; however, complete anorexia and lethargy can signal an excessive dose or rapid weight loss.
-
Solution:
-
Monitor Food Intake: Quantify daily food consumption to accurately assess the degree of anorexia.
-
Pause Treatment: Temporarily suspend this compound administration until appetite and activity levels improve.
-
Re-evaluate Dosage: Before resuming treatment, reassess the target rate of weight loss and adjust the dosage downwards. A 25% dose reduction is a common starting point for adjustment.
-
Issue: The rate of weight loss exceeds the target of 1-2% per week.
-
Cause: The administered dose is too high for the individual subject. An initial dosage of 0.5 mg/kg, which is ten times the recommended starting label dose, has been shown to cause a high rate of weight loss (3.3% weekly) and associated adverse effects.
-
Solution:
-
Dose Reduction: If the monthly weight loss is excessive (e.g., over 12%), the dose should be reduced by 25%.
-
Biweekly Adjustments: For more precise control, consider biweekly dose adjustments of 25% based on individual weight loss to maintain a target of 1-2% weekly weight loss.
-
Data Summary: this compound Dosage and Effects
| Study Phase | Initial Dosage (mg/kg/day) | Dosage Adjustments | Target Weekly Weight Loss | Common Side Effects |
| Weight Loss | 0.05 mg/kg for the first 14 days, then doubled. | Monthly adjustments based on weight loss. If weight loss is <0.7% per week, the dose can be increased by 50-100%. If weight loss is excessive (>3% per week), the dose should be reduced. | ≥ 0.7% (Optimal range often cited as 1-2%) | Vomiting, diarrhea, anorexia, lethargy. |
| Weight Management | Dose adjusted to maintain the body weight achieved at the end of the weight loss phase. | Monthly adjustments of 25-50% to maintain stable weight. | Maintain body weight within ± 5% of the weight at the end of the loss phase. | Incidence of side effects generally decreases. |
Experimental Protocols
Protocol: this compound Dosage Initiation and Titration for Weight Loss
-
Baseline Assessment: Record the subject's initial body weight, body condition score (BCS), and conduct a baseline clinical pathology assessment, including liver enzymes.
-
Initial Dosing: Begin with a this compound dosage of 0.05 mg/kg of the initial body weight, administered orally once daily for 14 days.
-
First Dose Escalation: On day 15, if the initial dose is well-tolerated, double the daily dose to 0.1 mg/kg.
-
Monthly Monitoring and Adjustment:
-
Weigh the subject every 28 days.
-
Calculate the average weekly weight loss since the last weighing.
-
If weight loss is less than the target of ≥ 0.7% per week: Increase the daily dose by 50-100%.
-
If weight loss is within the target range: Continue the current dose.
-
If weight loss is excessive (e.g., >3% per week or >12% in a month): Reduce the daily dose by 25%.
-
Do not exceed a maximum daily dose of 1.0 mg/kg of the current body weight.
-
-
Adverse Event Monitoring: Throughout the study, monitor for clinical signs such as vomiting, diarrhea, anorexia, and lethargy. If significant adverse events occur, refer to the Troubleshooting Guide.
Visualizations
Caption: this compound dosage adjustment workflow.
References
Validation & Comparative
Dirlotapide vs. Lomitapide: A Comparative Analysis of MTP Inhibition
A detailed guide for researchers and drug development professionals on the distinct profiles of two key microsomal triglyceride transfer protein (MTP) inhibitors.
This guide provides a comprehensive comparison of Dirlotapide and Lomitapide, two inhibitors of the microsomal triglyceride transfer protein (MTP). While both molecules target the same essential protein in lipid metabolism, they have been developed for distinct therapeutic applications and exhibit different pharmacological profiles. This document summarizes their mechanisms of action, presents available experimental data, and outlines relevant experimental protocols to inform further research and development in this area.
Mechanism of Action: Targeting MTP in Lipoprotein Assembly
Both this compound and Lomitapide function by inhibiting the microsomal triglyceride transfer protein (MTP), an intracellular lipid transfer protein crucial for the assembly of apolipoprotein B (apoB)-containing lipoproteins in the liver and intestine. MTP facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids (B1166683) to nascent apoB. By blocking MTP, these inhibitors prevent the proper lipidation of apoB, leading to its degradation and a subsequent reduction in the secretion of very-low-density lipoproteins (VLDL) from the liver and chylomicrons from the intestine. This shared mechanism ultimately results in lowered systemic levels of triglycerides and cholesterol.
dot
Figure 1. Mechanism of MTP inhibition by this compound and Lomitapide.
Comparative Overview and Key Distinctions
| Feature | This compound | Lomitapide |
| Primary Indication | Management of obesity in dogs[1][2]. | Adjunct therapy for homozygous familial hypercholesterolemia (HoFH) in humans[3][4]. |
| Selectivity | Primarily gut-selective MTP inhibitor[5]. | Systemic MTP inhibitor, acting in both the intestine and liver. |
| Therapeutic Goal | Weight loss through reduced fat absorption and appetite suppression. | Reduction of LDL-cholesterol and other atherogenic lipoproteins. |
| Regulatory Status | Previously approved for veterinary use in the US (Slentrol®), but since withdrawn. | Approved for human use in several regions, including the US (Juxtapid®) and EU (Lojuxta®). |
Quantitative Data Comparison
A direct head-to-head comparison of the potency and efficacy of this compound and Lomitapide is challenging due to the different species and disease models in which they have been predominantly studied. The following tables summarize the available quantitative data from clinical trials in their respective target populations.
Table 1: Clinical Efficacy of this compound in Obese Dogs
| Study | Duration | Mean Weight Loss (% of initial body weight) | Dosage | Reference |
| North American Clinical Studies | 16 weeks | 11.8% - 14.0% | Initial: 0.05 mg/kg/day, titrated based on response | |
| European Clinical Studies | Up to 28 weeks | 14.0% - 15.9% | Initial: 0.05 mg/kg/day, titrated based on response | |
| Biologic Activity Study | 12 weeks | 18.8% | Dose adjusted to produce 1-2% weekly weight loss |
Table 2: Clinical Efficacy of Lomitapide in Patients with HoFH
| Study Phase | Duration | Mean LDL-C Reduction | Other Lipid Reductions | Dosage | Reference |
| Phase 3 | 26 weeks | 50% | ApoB: 49%, Triglycerides: 45%, Total Cholesterol: 42% | Titrated up to 60 mg/day | |
| Phase 3 (Pediatric) | 24 weeks | 54% | Non-HDL-C: 54%, Total Cholesterol: 50%, VLDL-C: 50% | Age-dependent titration | |
| Meta-Analysis | Various | 49.27% | Total Cholesterol: 46.05%, ApoB: 51.01% | N/A |
Pharmacokinetic Profiles
Table 3: Pharmacokinetics of this compound in Dogs
| Parameter | Value | Conditions | Reference |
| Tmax (oral) | 0.8 - 2.0 hours | Single dose, fed and fasted | |
| Oral Bioavailability | 22% - 41% | Single dose | |
| Plasma Clearance (IV) | 7.8 mL/min/kg | 0.3 mg/kg dose | |
| Volume of Distribution (IV) | 1.3 L/kg | 0.3 mg/kg dose | |
| Protein Binding | >99% | In dog plasma | |
| Elimination | Primarily fecal | Radiolabeled study |
Table 4: Pharmacokinetics of Lomitapide in Humans
| Parameter | Value | Conditions | Reference |
| Tmax (oral) | ~6 hours | Single 60 mg dose | |
| Absolute Bioavailability | ~7% | Single dose | |
| Half-life | ~39.7 hours | ||
| Volume of Distribution | 985 - 1292 L | Steady state | |
| Protein Binding | >99.8% | ||
| Metabolism | Primarily via CYP3A4 | ||
| Elimination | ~53-60% urine, ~33-35% feces |
Side Effect Profiles
Both this compound and Lomitapide share a common side effect profile, primarily gastrointestinal, which is a direct consequence of their mechanism of action.
-
This compound: The most common side effects reported in dogs include vomiting, diarrhea, and lethargy. Mildly elevated hepatic transaminase activity has also been observed.
-
Lomitapide: In humans, gastrointestinal side effects are very common, with an incidence of about 90%. These include diarrhea, nausea, dyspepsia, and vomiting. A more serious side effect is the potential for elevated liver aminotransferase levels and hepatic steatosis (fat accumulation in the liver).
Experimental Protocols
In Vitro MTP Inhibition Assay
A common method to assess the inhibitory potential of compounds against MTP is a fluorescence-based assay.
dot
References
- 1. Biologic activity of this compound, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Measurement of In Vivo VLDL and Chylomicron Secretion | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dirlotapide and Mitratapide for Canine Obesity Management
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of obesity in canine populations has spurred the development of pharmacological interventions aimed at supporting weight management. Among these, Dirlotapide and Mitratapide have emerged as notable therapeutic options. Both drugs belong to the class of microsomal triglyceride transfer protein (MTP) inhibitors, yet they exhibit distinct clinical profiles. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.
Mechanism of Action: MTP Inhibition in the Enterocyte
Both this compound and Mitratapide exert their primary effect by inhibiting the microsomal triglyceride transfer protein (MTP) within the enterocytes of the small intestine.[1][2][3] MTP is a crucial intracellular lipid transfer protein responsible for the assembly and secretion of apolipoprotein B-containing lipoproteins, namely chylomicrons.[1][4] By blocking MTP, these drugs prevent the absorption of dietary fats. This leads to an accumulation of lipids within the enterocytes, which is believed to trigger satiety signals, resulting in reduced food intake. The primary mechanism of weight loss for both drugs is attributed to this appetite-suppressing effect, with a smaller contribution from the direct reduction of fat absorption. This compound is noted to have in vivo selectivity for intestinal MTP over hepatic MTP.
Comparative Efficacy: A Synthesis of Clinical Data
Direct head-to-head clinical trials comparing this compound and Mitratapide are not extensively documented in the public domain. However, a comparative overview can be synthesized from individual placebo-controlled studies. The following table summarizes key quantitative data from various clinical trials in canine obesity models.
| Parameter | This compound | Mitratapide | Placebo/Control |
| Mean Weight Loss (%) | 11.8% - 14.0% over 16 weeks | ~8% over an 8-week treatment course | 3.0% - 3.9% over 16 weeks |
| 15.9% and 14.0% by end of weight loss phase (up to 196 days) | 14.2% on average at the end of the study | 5.3% and 1.7% by end of weight loss phase (up to 196 days) | |
| 18.8% in 12 weeks | 16.1 ± 5.6% over 85 days (with diet) | 10.6% weight gain during weight loss phase | |
| Effect on Body Composition | Significant decrease in fat mass, with some studies noting a decrease in lean body mass as well. | Significant loss of adipose tissue (mean loss of ~41.6% of body fat mass); lean tissue and bone mineral content are hardly affected. | - |
| Effect on Appetite | Significant dose-dependent reduction in food intake, responsible for ~90% of weight loss activity. | Appetite-reducing effect is described as minimal or slight. A dual action of decreased lipid uptake and decreased appetite is also reported. | No significant change in food intake. |
| Common Adverse Effects | Emesis, diarrhea, lethargy, anorexia, mildly elevated hepatic transaminase activity (more frequent than placebo). | Vomiting, diarrhea, or softened stools (mild and transient). | Emesis and diarrhea (less frequent than this compound). |
Experimental Protocols
This compound Clinical Efficacy Study (North America)
-
Objective: To evaluate the efficacy and safety of this compound for the management of obesity in dogs.
-
Study Design: Two multicenter, placebo-controlled, masked clinical studies. A total of 335 obese dogs of various breeds were randomized to receive either this compound or a placebo in a 2:1 ratio.
-
Treatment Protocol: this compound was administered orally once daily. The initial dose was 0.05 mg/kg, which was increased after 14 days to 0.1 mg/kg (in study B) or 0.2 mg/kg (in study A). The dose was then adjusted at 28-day intervals based on individual weight loss.
-
Monitoring: Dogs were examined, weighed, and their body condition scores (BCS) were recorded every 28 days.
-
Study Phases (Study A):
-
Weight loss phase: 16 weeks (Day 0-112)
-
Weight management phase: 12 weeks
-
Post-treatment phase: 8 weeks
-
-
Outcome Measures: The primary outcome was the percentage of weight loss compared to baseline. Secondary outcomes included changes in BCS and the incidence of adverse events.
Mitratapide and Diet Study
-
Objective: To assess the effects of a weight loss program in obese dogs, comparing a low-fat high-fiber diet alone to the same diet combined with Mitratapide.
-
Study Design: A randomized controlled trial involving 36 obese client-owned dogs. The dogs were randomly assigned to a control group (diet only, n=17) or an intervention group (diet and Mitratapide, n=19).
-
Treatment Protocol:
-
Control Group: Fed a low-fat high-fiber commercial prescription diet.
-
Intervention Group: Fed the same diet and treated with Mitratapide oral solution at a therapeutic daily dose of 0.63 mg/kg. The treatment schedule consisted of two 21-consecutive-day periods of medication with a 14-day break in between.
-
-
Monitoring: Variables were measured at baseline (day 0) and at the end of the weight loss program (day 85). Measured parameters included body condition score, body weight, heart rate, systolic and diastolic blood pressures, and various blood metabolic parameters (total cholesterol, triglycerides, glucose, ALT, and ALP).
-
Outcome Measures: The primary outcome was the percentage of weight loss. Secondary outcomes included changes in blood pressure and metabolic parameters.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action for this compound and Mitratapide via MTP inhibition.
Caption: Experimental workflow for a this compound clinical trial.
Conclusion
Both this compound and Mitratapide are effective tools in the pharmacological management of canine obesity, operating through a shared mechanism of MTP inhibition. This compound appears to induce a more pronounced and rapid weight loss, primarily driven by a significant reduction in appetite. Mitratapide also promotes weight loss, albeit potentially at a more moderate pace, and is described as having a lesser impact on appetite. Notably, studies on Mitratapide highlight its beneficial effects on obesity-related comorbidities, such as improvements in blood pressure and lipid profiles, even when the overall weight loss is comparable to diet alone. The choice between these agents may depend on the specific clinical goals, the desired rate of weight loss, and the individual patient's tolerance to potential gastrointestinal side effects. Both drugs have been withdrawn from the market in the European Union for commercial reasons. Further direct comparative studies would be invaluable to delineate more subtle differences in their efficacy and safety profiles.
References
Dirlotapide vs. Orlistat: A Comparative Analysis of Dietary Fat Absorption Inhibition
For Immediate Release
This guide provides a detailed comparison of Dirlotapide and Orlistat, two drugs that reduce dietary fat absorption through distinct mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data.
Introduction
Obesity is a global health challenge driving the development of various therapeutic strategies. One such approach involves limiting the intestinal absorption of dietary fats. This compound and Orlistat are two pharmacological agents that achieve this outcome, albeit through different molecular targets and pathways. Orlistat is a widely used medication for weight management in humans, while this compound is primarily used in veterinary medicine for canine obesity. Understanding their contrasting mechanisms and effects is crucial for the development of future anti-obesity therapeutics.
Mechanism of Action
This compound: Microsomal Triglyceride Transfer Protein (MTP) Inhibition
This compound functions as a selective inhibitor of the microsomal triglyceride transfer protein (MTP) in the intestine.[1][2][3] MTP is essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins, such as chylomicrons, within enterocytes. By inhibiting MTP, this compound blocks the packaging and release of dietary triglycerides into the bloodstream, leading to reduced fat absorption.[1][4]
A key feature of this compound is its dual mechanism of action. Beyond inhibiting fat absorption, it also promotes satiety. The accumulation of lipids within enterocytes is believed to trigger the release of Peptide YY (PYY), a gut hormone that induces a feeling of fullness and reduces food intake. This reduction in appetite is responsible for the majority of the weight loss effect observed with this compound treatment.
Orlistat: Pancreatic and Gastric Lipase Inhibition
Orlistat, on the other hand, is a potent and irreversible inhibitor of pancreatic and gastric lipases. These enzymes are crucial for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerols in the lumen of the stomach and small intestine. By forming a covalent bond with the active site of these lipases, Orlistat renders them inactive. Consequently, undigested triglycerides are excreted in the feces, leading to a reduction in caloric intake from dietary fat. Orlistat's action is localized to the gastrointestinal tract, with minimal systemic absorption.
Quantitative Data on Efficacy
The following tables summarize the quantitative data on the effects of this compound and Orlistat on fat absorption and related metabolic parameters. It is important to note that the data for this compound is primarily from studies in dogs, while the data for Orlistat is from human clinical trials.
Table 1: Effect on Fecal Fat Excretion
| Drug | Species | Dosage | Study Design | Key Findings |
| This compound | Dog | 0.3 mg/kg/day | Randomized, placebo-controlled | Small but significant decrease in crude fat digestibility (6.16% lower than placebo). |
| Dog | Dose-adjusted | Controlled, blinded study | Increased fecal fat excretion contributed to about 10% of the total weight loss activity. | |
| Orlistat | Human | 120 mg three times daily | Randomized, open-label, crossover | Mean fecal fat excretion significantly increased from baseline by 16.13 g/day . |
| Human | 120 mg three times daily | Randomized, double-blind, placebo-controlled | Significantly greater increases in fecal weight and total fecal fat compared to placebo. |
Table 2: Impact on Body Weight and Composition
| Drug | Species | Dosage | Study Duration | Key Findings |
| This compound | Dog | Dose-adjusted | 16 weeks | Mean weight loss of 11.8-14.0% compared to 3.0-3.9% for placebo. |
| Dog | Dose-adjusted | 12 weeks | Total weight loss of 18.8%. | |
| Orlistat | Human | 120 mg three times daily | 1 year | Significantly greater weight loss (-3.89% of baseline) compared to placebo (-1.27%). |
| Human | 120 mg three times daily | 24 weeks | Significant reduction in weight (4.65 kg vs 2.5 kg for placebo) and BMI (1.91 kg/m ² vs 0.64 kg/m ² for placebo). |
Table 3: Effects on Lipid Profile
| Drug | Species | Dosage | Key Findings |
| This compound | Dog | Dose-adjusted | Decreased serum cholesterol concentration. |
| Orlistat | Human | 120 mg three times daily | Significant reductions in total cholesterol, LDL cholesterol, and triglycerides. |
| Human | 120 mg three times daily | Modest improvements in total cholesterol and LDL. |
Experimental Protocols
Fecal Fat Excretion Analysis (Orlistat)
A representative experimental protocol to determine the effect of Orlistat on fecal fat excretion involves a randomized, open-label, two-period sequential design.
-
Participants: Healthy adult volunteers within a specified body weight range.
-
Run-in Period: A 7-day period where subjects adhere to a standardized diet with a fixed percentage of fat (e.g., 30% of 2500 kcal/day). Feces are collected during the last few days of this period to establish a baseline for fecal fat excretion.
-
Treatment Periods: Subjects are randomized to receive either Orlistat (e.g., 120 mg three times daily) or a comparator (e.g., chitosan (B1678972) or placebo) for a 7-day period, while continuing the standardized diet.
-
Crossover: After the first treatment period, subjects switch to the other treatment for another 7-day period.
-
Fecal Collection: Feces are collected during the final days of each treatment period.
-
Analysis: The total fat content in the collected fecal samples is measured to determine the mean daily fecal fat excretion for each treatment period, which is then compared to the baseline values.
Weight Management and Metabolic Parameter Assessment (this compound in Dogs)
A typical preclinical study evaluating this compound's efficacy in dogs follows a controlled, blinded, and randomized design.
-
Subjects: Obese dogs of a specific breed (e.g., Beagles).
-
Acclimation Period: A 2-week period to allow the dogs to adapt to the housing and feeding conditions, during which baseline data on body weight, food intake, and serum parameters are collected.
-
Randomization: Dogs are randomly assigned to receive either this compound or a placebo.
-
Dosing and Monitoring: this compound is administered orally once daily. The dose is adjusted based on the individual dog's weight loss progress over a period of several months. Body weight and food intake are monitored weekly.
-
Data Collection: In addition to body weight and food intake, fecal samples are collected to measure fat content, and blood samples are drawn to analyze serum cholesterol and other metabolic markers at specified intervals.
-
Body Composition Analysis: Techniques like dual-energy X-ray absorptiometry (DEXA) may be used to assess changes in body fat, lean tissue, and bone mineral content.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound's effect is twofold: it directly blocks fat absorption and indirectly reduces appetite through the PYY signaling pathway.
Orlistat's Mechanism of Action
Orlistat acts locally in the gastrointestinal lumen to inhibit lipases, preventing the breakdown and subsequent absorption of dietary fats.
Experimental Workflow for Fecal Fat Analysis
The following diagram illustrates a typical workflow for an experimental study measuring fecal fat excretion.
Conclusion
This compound and Orlistat represent two distinct and effective strategies for reducing dietary fat absorption. Orlistat's direct inhibition of luminal lipases offers a well-established approach for weight management in humans, with its efficacy and side-effect profile extensively documented in clinical trials. This compound, with its dual mechanism of MTP inhibition and PYY-mediated satiety, presents a compelling approach, particularly demonstrated in canine obesity management. The gut-selective nature of this compound and its significant impact on appetite highlight an alternative therapeutic avenue that warrants further investigation for potential application in human obesity. This comparative guide underscores the importance of understanding the nuanced mechanisms of anti-obesity drugs to inform the development of next-generation therapies with improved efficacy and safety profiles.
References
Confirming Dirlotapide's Efficacy: A Comparative Guide to Preclinical Biomarkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to confirm the preclinical efficacy of dirlotapide, a microsomal triglyceride transfer protein (MTP) inhibitor for weight management. We will compare its performance with alternative therapeutic agents and provide supporting experimental data and detailed methodologies to aid in the design and evaluation of preclinical obesity studies.
This compound: Mechanism of Action and Key Efficacy Biomarkers
This compound is a gut-selective MTP inhibitor.[1][2][3] By inhibiting MTP in enterocytes, it blocks the assembly and release of chylomicrons, which are lipoprotein particles that transport dietary fats into the bloodstream.[3] This leads to reduced fat absorption and also elicits a satiety signal, likely through the increased release of Peptide YY (PYY), contributing to a decrease in food intake.[3]
The primary biomarkers for assessing this compound's efficacy in preclinical trials, predominantly conducted in dogs, include:
-
Body Weight Reduction: The most direct measure of the drug's overall effectiveness.
-
Decreased Food Intake: A key indicator of the drug's anorectic effect.
-
Increased Fecal Fat: Demonstrates the direct impact of reduced fat absorption.
-
Improved Body Composition: Assessed by measuring changes in fat mass versus lean mass.
-
Reduced Serum Lipids: Including total cholesterol and triglycerides, reflecting the systemic effects of decreased fat absorption.
-
Decreased Apolipoprotein B (ApoB)-containing Lipoproteins: A more specific measure of the drug's mechanism of action.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the preclinical efficacy of this compound and other anti-obesity agents based on key biomarkers.
Table 1: Comparison of MTP Inhibitors in Preclinical Models
| Drug | Animal Model | Key Efficacy Findings | Reference |
| This compound | Obese Beagle Dogs | - 11.8-14.0% mean weight loss by day 112. - Significant decrease in food intake. - Significant increase in fecal fat. - Significant decrease in serum cholesterol. | |
| Mitratapide | Obese Dogs | - Significant decrease in body weight, total cholesterol, and diastolic blood pressure after 85 days. | |
| JTT-130 | Sprague-Dawley Rats (High-Fat Diet) | - Decreased body weight, abdominal fat, and hepatic triglycerides. - Suppressed food intake. - Increased fecal free fatty acids. - Increased plasma GLP-1 and PYY levels. | |
| Lomitapide | LDLr-/- Mice (High-Fat Diet) | - Significantly reduced body weight, % fat mass, blood glucose, total cholesterol, LDL/VLDL, and triglycerides. - Significantly increased % lean mass. |
Table 2: Comparison of Novel Anti-Obesity Agents in Preclinical Models
| Drug Class | Drug Example | Animal Model | Key Efficacy Findings | Reference |
| DGAT1 Inhibitor | Praliciguat | C57BL/6N Mice (Diet-Induced Obesity) | - Lower fasting plasma insulin, C-peptide, and triglycerides. - Increased energy expenditure. | |
| MetAP2 Inhibitor | Beloranib | Diet-Induced Obese Mice | - 25% reduction in body weight over 4 weeks. - Primarily due to reduced fat mass. - Improvements in plasma glucose and insulin. | |
| MetAP2 Inhibitor | ZGN-1061 | Diet-Induced Obese Mice | - 25% reduction in body weight over 4 weeks (comparable to beloranib). - Primarily due to reduced fat mass. - Improvements in plasma glucose and insulin. |
Experimental Protocols
Detailed methodologies for key biomarker experiments are provided below.
Body Composition Analysis using Dual-Energy X-ray Absorptiometry (DEXA)
Objective: To quantify changes in bone mineral content, lean soft tissue mass, and fat mass.
Protocol:
-
Animal Preparation: Anesthetize the subject animal (e.g., dog or cat) to prevent movement during the scan.
-
Positioning: Place the animal in either dorsal or ventral recumbency on the DEXA scanning table. Consistent positioning is critical for longitudinal studies.
-
Scanning: Perform a whole-body scan using the appropriate software settings for the animal's size. DEXA systems use two X-ray beams with different energy levels to differentiate between bone, lean tissue, and fat.
-
Data Analysis: The system's software analyzes the differential attenuation of the X-ray beams to calculate bone mineral density (g/cm²), bone mineral content (g), lean mass (g), and fat mass (g). The percentage of body fat and lean mass can then be determined.
Fecal Fat Analysis
Objective: To measure the amount of undigested fat excreted in the feces, indicating malabsorption.
Protocol:
-
Dietary Control: Feed the animals a standardized diet with a known fat content for a set period (e.g., 72 hours) before and during the fecal collection period.
-
Fecal Collection: Collect all feces produced by each animal over a defined period (e.g., 72 hours).
-
Sample Preparation: Homogenize the total fecal sample and take a representative aliquot for analysis.
-
Fat Extraction: Extract the fat from the fecal sample using a suitable solvent (e.g., a mixture of petroleum ether and ethanol).
-
Quantification:
-
Gravimetric Method: Evaporate the solvent and weigh the residual fat.
-
Sudan Staining (Qualitative): Mix a small amount of feces with Sudan III or IV stain on a microscope slide. Undigested fat appears as large, red-orange globules.
-
-
Calculation: Express the fecal fat content as a percentage of the dry weight of the feces or as grams of fat excreted per day.
Serum Lipid Profile Analysis
Objective: To measure the concentration of total cholesterol and triglycerides in the serum.
Protocol:
-
Blood Collection: Collect blood samples from fasted animals into serum separator tubes.
-
Serum Separation: Centrifuge the blood samples to separate the serum from the blood cells.
-
Enzymatic Assays: Use commercially available enzymatic colorimetric assay kits for the quantitative determination of total cholesterol and triglycerides.
-
Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a chromogen in the presence of peroxidase to produce a colored compound.
-
Triglycerides: Triglycerides are hydrolyzed to glycerol (B35011) and free fatty acids. The glycerol is then phosphorylated and oxidized to produce hydrogen peroxide, which is measured as described for cholesterol.
-
-
Spectrophotometry: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.
-
Calculation: Calculate the concentration of cholesterol and triglycerides in the sample by comparing the absorbance to that of a known standard.
Apolipoprotein B (ApoB) Measurement
Objective: To quantify the concentration of ApoB, the primary apolipoprotein of chylomicrons, VLDL, and LDL.
Protocol:
-
Sample Collection: Collect plasma samples from fasted animals.
-
Immunoassay: Use a commercially available enzyme-linked immunosorbent assay (ELISA) or immunoturbidimetric assay for the quantitative determination of ApoB.
-
Procedure (ELISA):
-
Coat a microplate with an antibody specific for ApoB.
-
Add the plasma samples and standards to the wells.
-
ApoB in the sample will bind to the antibody.
-
Add a second, enzyme-linked antibody that also binds to ApoB.
-
Add a substrate that is converted by the enzyme to a colored product.
-
-
Detection: Measure the absorbance of the colored product using a microplate reader.
-
Calculation: Construct a standard curve from the absorbance values of the known standards and use it to determine the concentration of ApoB in the samples.
Peptide YY (PYY) Measurement
Objective: To measure the circulating levels of PYY, a gut hormone involved in satiety.
Protocol:
-
Blood Collection: Collect blood samples into tubes containing a protease inhibitor (e.g., aprotinin) to prevent PYY degradation.
-
Plasma Separation: Centrifuge the blood samples at a low temperature to separate the plasma.
-
Radioimmunoassay (RIA) or ELISA: Use a commercially available RIA or ELISA kit for the quantitative determination of PYY.
-
Procedure (RIA):
-
Incubate the plasma sample with a known amount of radioactively labeled PYY and a limited amount of anti-PYY antibody.
-
Unlabeled PYY in the sample will compete with the labeled PYY for binding to the antibody.
-
-
Detection: Separate the antibody-bound PYY from the free PYY and measure the radioactivity.
-
Calculation: The amount of radioactivity will be inversely proportional to the concentration of PYY in the sample. Calculate the concentration based on a standard curve.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: this compound's mechanism of action in an intestinal enterocyte.
Caption: A generalized workflow for a preclinical obesity drug trial.
References
- 1. Frontiers | Beneficial Metabolic Effects of Praliciguat, a Soluble Guanylate Cyclase Stimulator, in a Mouse Diet-Induced Obesity Model [frontiersin.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dirlotapide with Novel MTP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dirlotapide with other novel microsomal triglyceride transfer protein (MTP) inhibitors. The information presented is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to MTP Inhibition
Microsomal triglyceride transfer protein (MTP) is a crucial intracellular lipid transfer protein primarily found in the endoplasmic reticulum of hepatocytes and enterocytes. It plays a vital role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely very-low-density lipoproteins (VLDL) in the liver and chylomicrons in the intestine. By inhibiting MTP, the production and release of these lipoproteins are reduced, leading to a decrease in plasma levels of triglycerides and low-density lipoprotein cholesterol (LDL-C). This mechanism of action has made MTP a compelling target for the treatment of dyslipidemia and obesity.
This compound, a selective MTP inhibitor, was developed for the management of obesity in dogs. This guide compares this compound with other notable MTP inhibitors, including Lomitapide (B243), Mitratapide (B1677210), Implitapide, and CP-346086, focusing on their performance based on available preclinical and clinical data.
Quantitative Data Comparison
The following tables summarize the quantitative data for this compound and other MTP inhibitors, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Potency of MTP Inhibitors
| Compound | IC50 (MTP Inhibition) | Cell-Based Assay IC50 (ApoB Secretion) | Species | Reference |
| This compound | 0.83 nM (human intestinal MTP) | - | Human | [1][2] |
| Lomitapide | 8 nM | 0.8 nM (HepG2) | Human | [3] |
| CP-346086 | 2.0 nM | 2.6 nM (HepG2) | Human, Rodent | [4][5] |
| Mitratapide | - | - | - | |
| Implitapide | - | - | - |
Table 2: Efficacy in Preclinical and Clinical Studies
| Compound | Model/Population | Key Efficacy Endpoint | Result | Reference |
| This compound | Obese Dogs | Mean Weight Loss (16 weeks) | 11.8% - 14.0% | [6] |
| Obese Dogs | Mean Weight Loss (up to 196 days) | 14.0% - 15.9% | [7] | |
| Obese Dogs | Mean Weight Loss (36 weeks) | 16.7% | [8] | |
| Lomitapide | Homozygous Familial Hypercholesterolemia (HoFH) Patients | Mean LDL-C Reduction (26 weeks) | ~50% | [9] |
| HoFH Patients | Mean LDL-C Reduction (5 years) | 33% (all patients), 45% (on treatment) | [10][11] | |
| Mitratapide | Obese Dogs | Mean Weight Loss (85 days) | No significant additional effect over diet alone | [12][13] |
| Obese Dogs | Mean Body Fat Mass Loss | ~41.6% | [14] | |
| Implitapide | ApoE Knockout Mice | Atherosclerotic Lesion Area Reduction (8 weeks) | 83% | [15][16] |
| Cholesterol-fed Rabbits & ApoE KO Mice | Plaque Area Reduction | 66% - 93% | [16] | |
| CP-346086 | Healthy Human Volunteers | Max. Triglyceride Reduction (single 100mg dose) | 66% | [4][5] |
| Healthy Human Volunteers | Max. VLDL-C Reduction (single 100mg dose) | 87% | [4][5] | |
| Healthy Human Volunteers | LDL-C Reduction (2 weeks, 30mg/day) | 72% | [4][17] | |
| Healthy Human Volunteers | Triglyceride Reduction (2 weeks, 30mg/day) | 75% | [4][17] |
Signaling Pathways and Experimental Workflows
MTP Inhibition and Lipoprotein Assembly
The following diagram illustrates the central role of MTP in the assembly of apoB-containing lipoproteins and the mechanism of action of MTP inhibitors.
Experimental Workflow for In Vitro MTP Inhibition Assay
This diagram outlines a typical workflow for assessing the potency of MTP inhibitors in a cell-free in vitro assay.
Experimental Protocols
In Vitro MTP Inhibition Assay (Fluorescence-Based)
This assay measures the transfer of a fluorescently labeled lipid from a donor vesicle to an acceptor vesicle, catalyzed by MTP. The increase in fluorescence, which occurs when the labeled lipid is in the acceptor vesicle environment, is proportional to MTP activity.
Materials:
-
Purified MTP or cell/tissue homogenate containing MTP.
-
Donor vesicles containing a quenched fluorescent lipid substrate (e.g., NBD-triolein).
-
Acceptor vesicles (e.g., unilamellar vesicles of phosphatidylcholine).
-
MTP assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
MTP inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplate.
-
Fluorescence plate reader.
Protocol:
-
Prepare serial dilutions of the MTP inhibitor compounds.
-
In a 96-well black microplate, add the MTP assay buffer.
-
Add the MTP inhibitor dilutions to the respective wells.
-
Add the purified MTP or cell/tissue homogenate to each well.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to MTP.
-
Initiate the reaction by adding a mixture of donor and acceptor vesicles to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorescent probe (e.g., 465 nm excitation and 535 nm emission for NBD).[18]
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study in a Canine Model of Obesity
This protocol describes a typical study design to evaluate the efficacy of an MTP inhibitor for weight loss in obese dogs.
Study Design:
-
Animals: Adult obese dogs of a specific breed (e.g., Beagles) with a Body Condition Score (BCS) indicating obesity.
-
Acclimation: Animals are acclimated to the housing and diet for a period before the study begins.
-
Randomization: Dogs are randomly assigned to treatment groups (placebo control and different doses of the MTP inhibitor).
-
Dosing: The MTP inhibitor or placebo is administered orally once daily. The dose may be adjusted based on the rate of weight loss.[6][7]
-
Diet and Exercise: A standardized diet and exercise regimen are maintained throughout the study.
Parameters Measured:
-
Body Weight: Measured weekly.
-
Body Condition Score (BCS): Assessed at regular intervals.
-
Food Consumption: Monitored daily.
-
Clinical Observations: Daily monitoring for any adverse effects, such as vomiting, diarrhea, or lethargy.[6][7]
-
Blood Chemistry: Blood samples are collected at baseline and at various time points to monitor lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C) and liver enzymes (ALT, AST).
-
Body Composition: Dual-energy X-ray absorptiometry (DEXA) can be used to measure changes in fat mass and lean body mass.[14]
Data Analysis:
-
The mean percentage of weight loss from baseline is calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA) is used to compare the treatment groups to the placebo control.
-
The incidence of adverse events is recorded and compared between groups.
Discussion of Comparative Performance
This compound has demonstrated significant efficacy in promoting weight loss in obese dogs.[6][7][8] Its primary mechanism of action is through the inhibition of intestinal MTP, which not only reduces fat absorption but also appears to induce a satiety signal.[19]
Lomitapide , approved for human use in patients with HoFH, is a potent systemic MTP inhibitor that significantly reduces LDL-C levels.[9][10][11][20] Its use is associated with gastrointestinal side effects and an increase in hepatic fat, necessitating careful monitoring.
Mitratapide , another MTP inhibitor used in veterinary medicine for canine obesity, has shown efficacy in reducing body fat mass.[14] However, some studies suggest that its additional weight loss effect when combined with a low-fat, high-fiber diet may not be significant.[12][13]
CP-346086 has demonstrated high in vitro potency and significant lipid-lowering effects in both preclinical models and healthy human volunteers.[4][5] It effectively reduces triglycerides, VLDL-C, and LDL-C.
Implitapide has shown promise in preclinical studies by significantly reducing the progression of atherosclerosis in animal models.[15][16]
Conclusion
This compound and other MTP inhibitors represent a valuable class of compounds for managing conditions related to lipid metabolism. While this compound has been specifically developed for canine obesity and shows strong efficacy in this indication, other novel MTP inhibitors like Lomitapide and CP-346086 have demonstrated potent lipid-lowering effects in humans. The choice of an MTP inhibitor for research and development will depend on the specific therapeutic target, the desired balance between efficacy and safety, and the target patient population. The development of intestine-selective MTP inhibitors is a promising strategy to mitigate the hepatic side effects associated with systemic MTP inhibition. Further head-to-head comparative studies are warranted to fully elucidate the relative performance of these novel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CP-346086: an MTP inhibitor that lowers plasma cholesterol and triglycerides in experimental animals and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Efficacy and safety of this compound in the management of obese dogs evaluated in two placebo-controlled, masked clinical studies in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An evaluation of this compound to reduce body weight of client-owned dogs in two placebo-controlled clinical studies in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Long-term safety and efficacy of lomitapide in patients with homozygous familial hypercholesterolemia: Five-year data from the Lomitapide Observational Worldwide Evaluation Registry (LOWER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of low-fat high-fibre diet and mitratapide on body weight reduction, blood pressure and metabolic parameters in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Low-Fat High-Fibre Diet and Mitratapide on Body Weight Reduction, Blood Pressure and Metabolic Parameters in Obese Dogs [jstage.jst.go.jp]
- 14. Effect of mitratapide on body composition, body measurements and glucose tolerance in obese Beagles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implitapide, a microsomal triglyceride transfer protein inhibitor, reduces progression of atherosclerosis in apolipoprotein E knockout mice fed a Western-type diet: involvement of the inhibition of postprandial triglyceride elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. article.imrpress.com [article.imrpress.com]
- 18. roarbiomedical.com [roarbiomedical.com]
- 19. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lomitapide: a review of its clinical use, efficacy, and tolerability - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Combination Therapy: Evaluating the Synergistic Effects of Dirlotapide with Other Anti-Obesity Agents
For researchers, scientists, and drug development professionals, the quest for more effective anti-obesity treatments is a continuous journey. While monotherapies have shown success, combination therapies hold the promise of enhanced efficacy and a multi-pronged approach to weight management. This guide explores the potential synergistic effects of Dirlotapide, a microsomal triglyceride transfer protein (MTP) inhibitor, with other classes of anti-obesity agents. Although direct experimental data on this compound in combination is scarce, this analysis, based on its established mechanism of action, provides a theoretical framework for future research and development.
This compound, marketed for canine obesity, functions by inhibiting MTP in the intestine, which in turn reduces the absorption of dietary fats and promotes satiety, likely through the release of peptide YY (PYY).[1][2][3][4] Its unique dual action makes it an intriguing candidate for combination therapy. This guide will delve into the hypothetical synergies with other anti-obesity drugs, present relevant experimental data from this compound monotherapy studies, and provide detailed protocols to guide future investigations into these promising combinations.
This compound: A Profile of a Potent Anti-Obesity Agent
Clinical studies in canines have consistently demonstrated the efficacy of this compound in promoting weight loss. Treatment with this compound has been shown to lead to significant reductions in body weight, with some studies reporting mean weight loss of 11.8% to 14.0% over a period of 112 days.[5] The primary mechanism behind this weight loss is a dose-dependent decrease in food intake, which accounts for approximately 90% of its effect, with the remaining 10% attributed to reduced fat absorption.
Key Performance Metrics of this compound Monotherapy
The following table summarizes the quantitative data from key clinical trials of this compound in dogs, providing a baseline for its performance as a standalone agent.
| Study Parameter | Study A | Study B | Beagle Study | Labrador Study |
| Dosage Regimen | Initial: 0.2 mg/kg/day, adjusted based on weight loss | Initial: 0.1 mg/kg/day, adjusted based on weight loss | Initial: 0.5 mg/kg/day, adjusted to 0.36 mg/kg/day | 0.0, 0.025, 0.05, 0.1, 0.2 or 0.4 mg/kg/day |
| Treatment Duration | 16 weeks (weight loss phase) | 16 weeks (weight loss phase) | 12 weeks (weight loss phase) | 4 weeks |
| Mean Weight Loss | 14.0% | 11.8% | 18.8% | >1% weekly at 0.1-0.4 mg/kg |
| Effect on Food Intake | Significant decrease | Significant decrease | Significant decrease | Asymptotic decrease with dose |
| Primary Adverse Effects | Emesis, diarrhea, lethargy, anorexia | Emesis, diarrhea, lethargy, anorexia | Anorexia, emesis, loose stools | Not specified |
Hypothetical Synergies: this compound in Combination
The true potential of this compound may lie in its combination with other anti-obesity agents that possess complementary mechanisms of action. While awaiting direct experimental validation, we can theorize the potential for synergistic or additive effects.
This compound and GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide)
-
Mechanism of Synergy: Glucagon-like peptide-1 (GLP-1) receptor agonists enhance satiety and slow gastric emptying. This compound also promotes satiety, potentially through PYY release. A combination could lead to a more profound and sustained feeling of fullness, significantly reducing caloric intake.
-
Potential Benefits: Enhanced and prolonged appetite suppression, leading to greater weight loss than either agent alone.
-
Potential Risks: Additive gastrointestinal side effects such as nausea and vomiting.
This compound and Lipase Inhibitors (e.g., Orlistat)
-
Mechanism of Synergy: Orlistat inhibits pancreatic and gastric lipases, reducing the digestion and absorption of dietary triglycerides. This compound inhibits the assembly and release of lipoproteins from enterocytes. Combining these could create a powerful dual blockade on fat absorption.
-
Potential Benefits: Markedly increased fecal fat excretion and reduced calorie absorption from dietary fat.
-
Potential Risks: Severe gastrointestinal side effects, including steatorrhea, fecal incontinence, and abdominal cramping, are highly probable and could limit the therapeutic viability of this combination.
This compound and Centrally-Acting Appetite Suppressants (e.g., Phentermine)
-
Mechanism of Synergy: Phentermine stimulates the release of norepinephrine (B1679862) in the hypothalamus, reducing appetite. A combination with this compound, which has a peripheral satiety effect, could target appetite regulation through both central and peripheral pathways.
-
Potential Benefits: A comprehensive and potent suppression of appetite.
-
Potential Risks: The cardiovascular side effects associated with phentermine would need to be carefully monitored.
Experimental Protocols: A Roadmap for Future Studies
The following are detailed methodologies for key experiments that could be adapted to evaluate the synergistic effects of this compound in combination with other anti-obesity agents. These protocols are based on established methods from this compound monotherapy studies in canines.
Protocol 1: Evaluation of Synergistic Effects on Body Weight and Food Intake in a Canine Model of Obesity
-
Animal Model: Utilize purpose-bred, obese adult dogs with a Body Condition Score (BCS) of 7-9 on a 9-point scale.
-
Acclimation Period: House dogs individually for at least 2 weeks prior to the study to acclimate to the environment and diet.
-
Diet: Provide a standardized, palatable, commercially available canine maintenance diet.
-
Treatment Groups:
-
Group 1: Vehicle control (placebo).
-
Group 2: this compound monotherapy (at a clinically effective dose).
-
Group 3: Second anti-obesity agent monotherapy (e.g., GLP-1 agonist at a clinically effective dose).
-
Group 4: Combination of this compound and the second agent.
-
-
Drug Administration: Administer all treatments orally once daily for a predefined period (e.g., 12 weeks).
-
Data Collection:
-
Body Weight: Measure weekly at the same time of day.
-
Food Intake: Measure daily by weighing the food provided and the amount remaining.
-
Body Condition Score: Assess monthly by a trained, blinded observer.
-
-
Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the combination therapy to monotherapies and placebo.
Protocol 2: Assessment of Body Composition using Dual-Energy X-ray Absorptiometry (DEXA)
-
Procedure: Perform DEXA scans at baseline and at the end of the treatment period.
-
Anesthesia: Sedate or anesthetize the dogs to ensure proper positioning and prevent movement artifacts during the scan.
-
Data Acquired: Measure total body fat mass, lean body mass, and bone mineral content.
-
Analysis: Compare the changes in body composition between the different treatment groups to determine if the combination therapy preferentially reduces fat mass while preserving lean muscle mass.
Protocol 3: Measurement of Satiety Hormones
-
Blood Sampling: Collect blood samples at baseline and at specified time points after drug administration (e.g., 2, 4, and 8 hours post-dose) at the beginning and end of the study.
-
Hormone Analysis: Analyze plasma samples for concentrations of PYY, GLP-1, and other relevant satiety hormones using validated immunoassays (e.g., ELISA).
-
Analysis: Compare the hormonal responses between treatment groups to investigate the mechanistic basis of any observed synergistic effects on appetite.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's Mechanism of Action in the Intestinal Enterocyte.
Caption: Workflow for a Canine Obesity Combination Drug Study.
Conclusion and Future Directions
While this compound has demonstrated its value as a monotherapy for canine obesity, its full potential may be realized in combination with other anti-obesity agents. The theoretical synergies discussed in this guide, based on complementary mechanisms of action, offer a compelling rationale for further investigation. The provided experimental protocols serve as a blueprint for researchers to systematically evaluate these potential combinations. Such studies are crucial to unlock new, more effective therapeutic strategies in the ongoing battle against obesity, with potential translatable insights for human medicine. The future of obesity treatment may very well lie in the thoughtful and evidence-based combination of existing and novel therapeutic agents.
References
- 1. This compound, a U.S. Food and Drug Administration-Approved First-in-Class Obesity Drug for Dogs—Will Humans Be Next? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Safety Analysis of Dirlotapide and Lomitapide: A Guide for Researchers
This guide provides a detailed comparative analysis of the safety profiles of two microsomal triglyceride transfer protein (MTP) inhibitors, Dirlotapide and Lomitapide. While both drugs share a common mechanism of action, their clinical applications, target species, and consequently, their comprehensive safety evaluations differ significantly. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, marketed as Slentrol, is a veterinary medication approved for the management of obesity in dogs.[1] It functions as a gut-selective MTP inhibitor, primarily reducing fat absorption and promoting satiety.[1][2] Conversely, Lomitapide, available under brand names like Juxtapid and Lojuxta, is prescribed for human use to lower cholesterol in patients with homozygous familial hypercholesterolemia (HoFH).[3][4] Its systemic MTP inhibition affects lipoprotein synthesis in both the intestine and the liver.[5][6] This fundamental difference in their site of action and target species underpins their distinct safety profiles.
Mechanism of Action
Both this compound and Lomitapide exert their effects by inhibiting the microsomal triglyceride transfer protein (MTP). MTP is crucial for the assembly and secretion of apolipoprotein B (apo B)-containing lipoproteins. By blocking MTP, these drugs prevent the formation of chylomicrons in the intestines and very-low-density lipoproteins (VLDL) in the liver, thereby reducing lipid levels in the bloodstream.[1][4][6][7][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Slentrol for Dogs - Drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. Lomitapide - Wikipedia [en.wikipedia.org]
- 5. Lomitapide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
Dirlotapide's Differential Impact on VLDL and Chylomicron Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirlotapide, a selective inhibitor of microsomal triglyceride transfer protein (MTP), has demonstrated a significant differential impact on the synthesis of chylomicrons and very-low-density lipoproteins (VLDL). This guide provides a comprehensive comparison of this compound's effects on these two key pathways of lipid metabolism, supported by experimental data and detailed methodologies. The targeted action of this compound on intestinal MTP presents a unique therapeutic profile, primarily reducing the absorption of dietary fats while having a lesser effect on hepatic lipid secretion. This document serves as a vital resource for researchers and professionals in drug development, offering insights into the nuanced mechanism of this compound and its potential applications.
Introduction
This compound is a microsomal triglyceride transfer protein (MTP) inhibitor developed for the management of obesity in dogs.[1][2] MTP plays a critical role in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, namely chylomicrons in the intestine and very-low-density lipoproteins (VLDL) in the liver.[3] By inhibiting MTP, this compound effectively reduces the loading of triglycerides onto apoB, thereby hindering the formation and release of these lipoproteins. A key feature of this compound is its in vivo selectivity for intestinal MTP over hepatic MTP, leading to a more pronounced effect on chylomicron synthesis compared to VLDL synthesis.[2][3] This gut-selective action minimizes the potential for hepatic steatosis (fatty liver), a common concern with non-selective MTP inhibitors.[4]
This guide will delve into the experimental evidence that substantiates the differential effects of this compound, present quantitative data from relevant studies, and provide detailed experimental protocols for assessing lipoprotein synthesis.
Mechanism of Action: A Tale of Two Tissues
The differential impact of this compound stems from its preferential inhibition of MTP in the enterocytes of the small intestine versus the hepatocytes in the liver.
-
Chylomicron Synthesis Inhibition: Following the ingestion of dietary fats, triglycerides are assembled into chylomicrons in the endoplasmic reticulum of enterocytes. This process is heavily dependent on MTP to lipidate apoB-48. This compound's potent inhibition of intestinal MTP blocks this step, leading to a significant reduction in the secretion of chylomicrons into the lymphatic system and subsequently into the bloodstream.[1] This results in decreased absorption of dietary fat, a key contributor to its weight-loss effects.[5]
-
VLDL Synthesis Modulation: In the liver, MTP is essential for the assembly of VLDL particles, which package endogenous triglycerides and cholesterol for transport to peripheral tissues. While this compound does inhibit hepatic MTP, its selectivity means that higher concentrations are required to achieve the same level of inhibition as seen in the intestine.[4] This results in a less pronounced reduction in VLDL synthesis compared to the near-complete blockade of chylomicron formation at therapeutic doses.
The following diagram illustrates the signaling pathway and the points of intervention for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a review of its properties and role in the management of obesity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Biologic activity of this compound, a novel microsomal triglyceride transfer protein inhibitor, for weight loss in obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Dirlotapide
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of Dirlotapide in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a Category 2 reproductive toxicant.[1] Exposure may pose a risk to reproductive health. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Minimum Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of aerosolization or if working outside of a ventilated enclosure, a NIOSH-approved respirator is recommended.
| Hazard Classification | Personal Protective Equipment (PPE) |
| Reproductive Toxicity | Category 2 |
| Gloves | Nitrile or chemically resistant |
| Eye Protection | Safety glasses with side shields or goggles |
| Protective Clothing | Laboratory coat |
| Respiratory Protection | NIOSH-approved respirator (as needed) |
Safe Handling and Operational Plan
All handling of this compound should occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a calibrated analytical balance is available within a ventilated enclosure if weighing the substance.
-
Confirm that all required PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing, use a disposable weigh boat.
-
If preparing a solution, add the this compound to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate cleaning agent.
-
Remove and dispose of gloves and any other disposable PPE as chemical waste.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1]
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
Disposal Plan
All this compound waste, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous chemical waste.
Disposal Procedure:
-
Collect all this compound waste in a clearly labeled, sealed, and leak-proof container.
-
The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
